Product packaging for N-Despropyl Ropinirole(Cat. No.:CAS No. 106916-16-9)

N-Despropyl Ropinirole

Katalognummer: B022661
CAS-Nummer: 106916-16-9
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: VKDWFHAQOZYATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-(Propylamino)ethyl)indolin-2-one is a synthetic organic compound featuring an indolin-2-one scaffold, a privileged structure in medicinal chemistry. This scaffold is recognized for its significant role in the design and development of biologically active molecules, particularly in oncology . The molecular structure integrates a propylaminoethyl side chain, which can influence the compound's physicochemical properties, such as solubility and lipophilicity, and potentially enhance its ability to interact with various enzymatic targets. The indolin-2-one core is a prominent pharmacophore in drug discovery. Research on analogous 5-fluoroindolin-2-one derivatives has demonstrated potent antitumor activities in vitro, highlighting the therapeutic potential of this chemical class . Furthermore, structurally similar compounds based on the indolin-2-one framework have been investigated as inhibitors of key enzymes, such as BACE1 (Beta-secretase 1), which is a prime target for neurological disorders . Primary Research Applications: Oncology Research: Serves as a key intermediate or target molecule for synthesizing and evaluating novel anticancer agents. Neurological Disease Research: Provides a core structure for developing inhibitors of proteolytic enzymes implicated in pathological conditions. Medicinal Chemistry: Used as a building block for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific targets. Biochemical Assay Development: Employed as a reference standard or probe compound in high-throughput screening campaigns to identify new therapeutic leads. Disclaimer: This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B022661 N-Despropyl Ropinirole CAS No. 106916-16-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDWFHAQOZYATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439266
Record name 4-(2-(Propylamino)ethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106916-16-9
Record name SKF-104557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(Propylamino)ethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-104557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Despropyl Ropinirole as a primary metabolite of Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. The primary metabolic pathway for Ropinirole is N-despropylation, leading to the formation of its major metabolite, N-Despropyl Ropinirole. Understanding the characteristics and formation of this metabolite is crucial for a comprehensive assessment of Ropinirole's disposition, potential drug-drug interactions, and overall clinical pharmacology. This technical guide provides a detailed overview of this compound, encompassing its metabolic generation, relevant quantitative data, and the experimental protocols utilized for its study.

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in the liver, with less than 10% of the administered dose being excreted as the unchanged drug in urine[1][2][3]. The two primary metabolic pathways are N-despropylation and hydroxylation[1][4]. The N-despropylation pathway, which results in the formation of this compound, is the most significant route of metabolism in humans[5].

The cytochrome P450 enzyme CYP1A2 is the principal enzyme responsible for the N-despropylation of Ropinirole[1][5][6]. While CYP3A4 also contributes to the metabolism of Ropinirole, its role is more prominent at higher, clinically less relevant concentrations[4][7]. This compound is the most abundant metabolite found in urine, accounting for approximately 40% of the administered dose[2][3]. Following its formation, this compound can be further metabolized to other minor metabolites[3].

Ropinirole_Metabolism Metabolic Pathway of Ropinirole Ropinirole Ropinirole NDespropyl_Ropinirole This compound (Primary Metabolite) Ropinirole->NDespropyl_Ropinirole  N-despropylation  (CYP1A2 >> CYP3A4) Hydroxylated_Metabolites Hydroxylated Metabolites Ropinirole->Hydroxylated_Metabolites  Hydroxylation  (CYP1A2) Further_Metabolites Further Metabolites NDespropyl_Ropinirole->Further_Metabolites  Further Metabolism

Caption: Metabolic Pathway of Ropinirole

Dopamine D2 Receptor Signaling Pathway

Ropinirole exerts its therapeutic effects by acting as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. The binding of Ropinirole to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The canonical pathway involves the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Beyond this primary pathway, D2 receptor signaling can also involve β-arrestin-dependent pathways and interactions with other receptor systems, contributing to the diverse physiological effects of dopamine agonists.

D2_Receptor_Signaling Dopamine D2 Receptor Signaling Pathway Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Gi_o Gi/o Protein D2R->Gi_o Activates Beta_Arrestin β-Arrestin Pathway D2R->Beta_Arrestin Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Beta_Arrestin->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway

Quantitative Data

A summary of the key quantitative data related to the metabolism of Ropinirole to this compound and the pharmacokinetic parameters of the parent drug are presented in the tables below.

Table 1: Enzyme Kinetics of Ropinirole Metabolism

EnzymeMetabolic PathwayKm (µM)Vmax (nmol/h/mg)Reference
CYP1A2N-despropylation34.637.83[7]
CYP3A4N-despropylation2700523.33[7]
CYP1A2Hydroxylation45.876.93[7]

Table 2: Pharmacokinetic Parameters of Ropinirole

ParameterValueReference
Bioavailability~50%[5][6]
Half-life (t½)~6 hours[1][5][6]
Volume of Distribution (Vd)7.5 L/kg[1]
Plasma Protein Binding~40%
Oral Clearance (CL/F)47 L/hr[2]

Table 3: Urinary Excretion of Ropinirole and its Metabolites

CompoundPercentage of Administered Dose in UrineReference
Unchanged Ropinirole<10%[1][3]
This compound~40%[3]
Carboxylic Acid Metabolite~10%[3]
Glucuronide of Hydroxy Metabolite~10%[3]

Experimental Protocols

The study of Ropinirole metabolism and the quantification of this compound typically involve in vitro and in vivo experiments coupled with advanced analytical techniques.

In Vitro Metabolism of Ropinirole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of Ropinirole to this compound using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Ropinirole hydrochloride

  • This compound standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

2. Incubation Procedure:

  • Prepare a stock solution of Ropinirole in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentrations in potassium phosphate buffer.

  • Pre-warm a suspension of human liver microsomes (typically 0.2-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome suspension.

  • Immediately add the Ropinirole solution to the reaction mixture.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant for analysis.

3. Analytical Method:

  • The concentration of Ropinirole and the formation of this compound in the supernatant are typically determined by a validated LC-MS/MS method.

Analytical Method: HPLC and LC-MS/MS for Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the separation and quantification of Ropinirole and its metabolites in biological matrices.

Table 4: Example HPLC and LC-MS/MS Parameters

ParameterHPLCLC-MS/MSReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or similar reversed-phase[8][9]
Mobile Phase Acetonitrile and a buffer (e.g., 0.05 M glacial acetic acid or phosphate buffer)Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid or ammonium formate)[9][10]
Flow Rate 1.0 mL/min0.2-0.5 mL/min[9]
Detection UV at 250 nmTandem Mass Spectrometry (e.g., ESI+)[9][10]
LLOQ -20-100 pg/mL in plasma[10][11]

Experimental Workflow for Metabolite Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of this compound from a biological sample.

Metabolite_Workflow Experimental Workflow for this compound Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (Detection and Fragmentation) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification Metabolite_ID Metabolite Identification (MS/MS Fragmentation Analysis) Data_Processing->Metabolite_ID Results Results and Interpretation Quantification->Results Metabolite_ID->Results

Caption: Workflow for this compound Analysis

Conclusion

This compound is the principal metabolite of Ropinirole, formed primarily through CYP1A2-mediated N-despropylation. Its significant presence in urine underscores the importance of this metabolic pathway in the clearance of the parent drug. A thorough understanding of the formation and disposition of this compound, facilitated by the experimental and analytical methodologies outlined in this guide, is essential for drug development professionals and researchers. This knowledge is critical for predicting potential drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Ropinirole in clinical practice.

References

The Pharmacology of N-Despropyl Ropinirole: An In-Depth Analysis of its Interaction with Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the mechanism of action of N-Despropyl Ropinirole, the primary metabolite of the dopamine agonist Ropinirole, at dopamine receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and workflows.

Executive Summary

Ropinirole is a potent non-ergoline dopamine agonist prescribed for Parkinson's disease and Restless Legs Syndrome. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation to form this compound (also known as SKF-104557). While often referred to as an "inactive" metabolite, in vitro studies have demonstrated that this compound does interact with dopamine receptors, albeit with different potency and efficacy compared to the parent compound. This guide delves into the specifics of these interactions, providing the quantitative data and methodologies necessary for a thorough understanding of its pharmacological profile.

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of this compound with human dopamine D2, D3, and D4 receptors has been quantified through radioligand binding assays and functional studies. The data, primarily derived from the seminal work of Coldwell et al. (1999) in British Journal of Pharmacology, is summarized below. These experiments were conducted using Chinese Hamster Ovary (CHO) cells stably expressing the respective human dopamine receptor subtypes.

Table 1: Comparative Binding Affinity and Functional Potency of Ropinirole and this compound at Human Dopamine Receptors

CompoundReceptorBinding Affinity (pKi)Functional Potency (pEC50)Efficacy (% of Quinpirole Max)
Ropinirole hD₂7.17.4Full Agonist
hD₃8.48.4Full Agonist
hD₄6.86.8Full Agonist
This compound hD₂7.06.2Full Agonist
hD₃7.07.2Full Agonist
hD₄Not Reported5.9Partial Agonist (41%)

Data presented as mean values. pKi is the negative logarithm of the inhibitory constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data sourced from Coldwell et al., Br J Pharmacol, 1999.[1][2]

Core Signaling and Experimental Workflows

To understand the mechanism of action, it is crucial to visualize the underlying biological processes and the experimental methods used to probe them.

D₂-Like Dopamine Receptor Signaling Pathway

This compound, like its parent compound Ropinirole, acts as an agonist at D₂-like (D₂, D₃, and D₄) dopamine receptors. These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.

D2_like_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor D₂ / D₃ / D₄ Receptor g_protein Gαi/o-GDP receptor->g_protein Activates g_protein_active Gαi/o-GTP g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits camp cAMP ac->camp ligand N-Despropyl Ropinirole ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., ↓ Neuronal Excitability) pka->response

D₂-like dopamine receptor signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay

The binding affinity (Ki) of this compound was determined using a radioligand competition binding assay. This technique measures how effectively the compound competes with a radiolabeled ligand that has a known high affinity for the receptor.

radioligand_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Culture CHO cells expressing human dopamine receptors prep_membranes Prepare cell membranes (Homogenization & Centrifugation) prep_cells->prep_membranes incubate Incubate membranes with: 1. Radioligand (e.g., [³H]spiperone) 2. Varying concentrations of   this compound prep_membranes->incubate filter Rapid vacuum filtration to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters (Scintillation Counting) wash->count plot Plot % inhibition vs. log[this compound] count->plot calc_ic50 Determine IC₅₀ (Concentration for 50% inhibition) plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for a radioligand competition binding assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited, based on standard practices and the descriptions in Coldwell et al. (1999).

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D₂, D₃, or D₄ receptors.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human D₂, D₃, or D₄ receptor are cultured to confluence in appropriate media.

  • Cells are harvested, and a cell pellet is obtained by centrifugation.

  • The pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in order:

    • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂, D₃, D₄). The concentration is typically near the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled test compound (this compound).

    • The cell membrane preparation.

  • Total binding is determined in wells with radioligand but no competing test compound.

  • Non-specific binding is determined in wells with radioligand and a high concentration of a known potent dopamine receptor antagonist (e.g., haloperidol).

  • The plate is incubated for a set time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Filters are washed rapidly with ice-cold wash buffer to minimize non-specific binding.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

  • The counts per minute (CPM) are converted to specific binding by subtracting the non-specific binding from the total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from the curve using non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Microphysiometry Functional Assay

This protocol measures the functional potency (EC₅₀) and efficacy of a compound by detecting changes in the extracellular acidification rate (ECAR), an indicator of cellular metabolic activity following receptor activation.

1. Cell Preparation:

  • CHO cells expressing the dopamine receptor of interest are seeded onto Cytosensor® Microphysiometer sensor chambers and allowed to attach and form a monolayer.

  • Cells are maintained in a low-buffering capacity medium to ensure that changes in metabolic acid production can be detected.

2. Assay Procedure:

  • The sensor chambers are placed in the microphysiometer instrument.

  • A baseline ECAR is established by perfusing the cells with the low-buffer medium.

  • The cells are then exposed to increasing concentrations of the agonist (this compound) for short periods (e.g., 2-3 minutes), followed by a washout period with the medium.

  • The instrument continuously measures the rate of proton extrusion from the cells, which reflects the ECAR.

3. Data Analysis:

  • The peak increase in ECAR for each agonist concentration is recorded.

  • The data is normalized to the maximal response produced by a standard full agonist (e.g., quinpirole).

  • A dose-response curve is constructed by plotting the percentage of maximal response against the logarithm of the agonist concentration.

  • The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Emax, a measure of efficacy) are determined from the curve using non-linear regression.

Conclusion

This compound, the major metabolite of Ropinirole, is not pharmacologically inert. It demonstrates measurable binding affinity and functional activity at human D₂, D₃, and D₄ dopamine receptors.[1][2] While its functional potency is lower than that of the parent compound, Ropinirole, it acts as a full agonist at D₂ and D₃ receptors and a partial agonist at the D₄ receptor.[1][2][3] The data suggest that while this compound is unlikely to contribute significantly to the therapeutic effects of Ropinirole in the central nervous system due to factors like lower potency and potential for reduced blood-brain barrier penetration, its activity at dopamine receptors is quantifiable and characterized. This guide provides the foundational data and methodologies for researchers to further investigate the pharmacological profile of this and other drug metabolites.

References

In Vitro Dopamine Agonist Profile of N-Despropyl Ropinirole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dopamine agonist activity of N-Despropyl Ropinirole, the major active metabolite of the dopamine agonist Ropinirole. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro dopamine agonist activity of this compound has been characterized through various functional and binding assays. The following table summarizes the available quantitative data for its interaction with human dopamine receptor subtypes.

Receptor SubtypeAssay TypeParameterValueReference
D2Functional Assay (Extracellular Acidification)EC500.63 µM[1]
D3Functional Assay (Extracellular Acidification)EC500.063 µM[1]
D4Functional Assay (Extracellular Acidification)EC501.23 µM[1]
D2Radioligand Binding AssaypKi5.7[2]
D3Radioligand Binding AssaypKi7.0[2]

EC50: Half maximal effective concentration; pKi: Negative logarithm of the inhibition constant.

Dopamine Receptor Signaling Pathway

This compound, similar to its parent compound Ropinirole, exerts its effects primarily through the D2-like family of dopamine receptors (D2, D3, and D4). These are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. The following diagram illustrates this canonical signaling cascade.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2_D3_Receptor D2/D3 Receptor This compound->D2_D3_Receptor Binds G_Protein Gi/o Protein (αβγ) D2_D3_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D2/D3 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro dopamine agonist activity of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for dopamine receptors.

Objective: To quantify the affinity of the test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

  • Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).

  • This compound (test compound).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled antagonist is used instead of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Microphysiometry - Extracellular Acidification Rate)

This assay measures the functional potency (EC50) of this compound by detecting a downstream cellular response to receptor activation.

Objective: To determine the potency of the test compound by measuring changes in the metabolic activity of cells upon receptor stimulation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine receptor subtype of interest.

  • Cell culture medium.

  • Microphysiometer system (e.g., Cytosensor).

  • This compound (test compound).

  • Control agonist (e.g., Dopamine).

Procedure:

  • Cell Preparation: Culture the CHO cells expressing the target receptor in specialized capsules for the microphysiometer.

  • Equilibration: Place the cell capsules in the microphysiometer chambers and perfuse with a low-buffer running medium to establish a baseline extracellular acidification rate.

  • Compound Addition: Introduce varying concentrations of this compound into the running medium and perfuse over the cells.

  • Measurement: The microphysiometer continuously measures the rate of proton extrusion from the cells, which reflects changes in metabolic activity as a result of receptor activation and downstream signaling.

  • Data Analysis: Record the peak increase in the extracellular acidification rate for each concentration of this compound. Plot the percentage of the maximum response against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value is determined from this curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a dopamine agonist like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound) Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Functional Assays (e.g., Microphysiometry, cAMP, GTPγS) Compound_Prep->Functional_Assay Cell_Culture Cell Line Culture (Dopamine Receptor Expressing) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Parameter Determination (Ki, EC50, Emax) Curve_Fitting->Parameter_Determination Interpretation Interpretation of Results Parameter_Determination->Interpretation

In vitro characterization workflow.

Conclusion

This compound is an active metabolite of Ropinirole that demonstrates agonist activity at D2-like dopamine receptors. The data presented in this guide indicate a preference for the D3 receptor subtype in terms of both binding affinity and functional potency. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers engaged in the study of dopaminergic compounds and their therapeutic potential.

References

N-Despropyl Ropinirole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Despropyl Ropinirole, a primary active metabolite of the dopamine D2 receptor agonist Ropinirole, is a compound of significant interest in pharmacological research and drug development. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and biological activity. Detailed experimental protocols for its analysis and pharmacological characterization are presented, alongside a summary of its metabolic pathway. This document is intended to serve as a core resource for professionals engaged in the study of dopaminergic pathways and the development of related therapeutic agents.

Chemical Identity and Synonyms

This compound is systematically known as 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 106916-16-9 [1][2][3]. The hydrochloride salt of this compound has a separate CAS number: 173990-76-6[2][4].

For clarity and cross-referencing, a comprehensive list of known synonyms and identifiers is provided in the table below.

Identifier Type Identifier
CAS Number 106916-16-9[1][2][3]
Alternate CAS Number 173990-76-6 (HCl salt)[2][4]
Systematic Name 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one[1][3]
Common Synonyms SKF 104557[1], Monopropyl Ropinirole, Ropinirole EP Impurity D[2], this compound
Chemical Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.3 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from available literature.

Property Value Source
Physical Form SolidCayman Chemical, 2023[1]
λmax 251 nmCayman Chemical, 2023[1]
Solubility DMF: 25 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml; Ethanol: 1 mg/mlCayman Chemical, 2023[1]

Biological Activity and Pharmacology

This compound is an active metabolite of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The metabolism of Ropinirole to this compound is primarily mediated by the cytochrome P450 enzyme CYP1A2 through N-dealkylation[5][6].

Mechanism of Action

Similar to its parent compound, this compound acts as a dopamine receptor agonist with a notable affinity for the D2-like receptor family (D2, D3, and D4). It functions as a full agonist at human D2 and D3 receptors and a partial agonist at the D4 receptor[7]. Its functional activity has been quantified by measuring the increase in extracellular acidification rates in Chinese hamster ovary (CHO) cells expressing these human dopamine receptors.

Quantitative Pharmacological Data

The functional potency of this compound at human dopamine D2, D3, and D4 receptors is summarized in the following table.

Receptor EC₅₀ (μM) Assay Source
Dopamine D20.63Extracellular Acidification Rate in CHO cellsCayman Chemical, 2023[1]
Dopamine D30.063Extracellular Acidification Rate in CHO cellsCayman Chemical, 2023[1]
Dopamine D41.23Extracellular Acidification Rate in CHO cellsCayman Chemical, 2023[1]

Experimental Protocols

This section provides detailed methodologies for the analysis and pharmacological evaluation of this compound, synthesized from published literature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the analysis of Ropinirole and its metabolites, including this compound, in biological matrices.

Objective: To quantify the concentration of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Reference standard of this compound

Procedure:

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add a suitable internal standard.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Separate the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Solvent A (0.1% TFA in water) and Solvent B (Acetonitrile). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-15 min: 10-90% B

      • 15-20 min: 90% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Construct a calibration curve using known concentrations of the this compound reference standard.

    • The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.

Pharmacological Assay: Dopamine Receptor Functional Activity

This protocol describes a cell-based assay to determine the functional potency of this compound at dopamine receptors.

Objective: To measure the EC₅₀ of this compound at human dopamine D2, D3, and D4 receptors.

Materials:

  • Chinese hamster ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors.

  • Cell culture medium and supplements.

  • This compound.

  • Microphysiometer system (e.g., Cytosensor).

Procedure:

  • Cell Culture:

    • Culture the CHO cell lines under standard conditions (e.g., 37 °C, 5% CO₂).

    • Seed the cells into microphysiometer capsules and allow them to attach and form a monolayer.

  • Functional Assay (Microphysiometry):

    • Place the cell capsules into the microphysiometer, which measures the rate of proton extrusion from the cells as an indicator of metabolic activity.

    • Perfuse the cells with a low-buffering capacity medium.

    • Establish a baseline extracellular acidification rate (ECAR).

    • Introduce increasing concentrations of this compound to the cells and measure the change in ECAR.

    • After each concentration, wash the cells with the medium to allow the ECAR to return to baseline.

  • Data Analysis:

    • Plot the percentage increase in ECAR against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Metabolic Pathway of Ropinirole

The following diagram illustrates the metabolic conversion of Ropinirole to its primary metabolite, this compound.

Ropinirole_Metabolism Ropinirole Ropinirole CYP1A2 CYP1A2 (N-dealkylation) Ropinirole->CYP1A2 NDespropyl_Ropinirole This compound CYP1A2->NDespropyl_Ropinirole

Caption: Metabolic conversion of Ropinirole.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps in the HPLC-based quantification of this compound in a biological sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow.

Conclusion

This compound is a crucial molecule for understanding the pharmacology of Ropinirole and the broader dopaminergic system. This guide has provided a consolidated resource of its chemical properties, biological activities, and detailed experimental protocols for its study. While a specific, detailed synthesis protocol for this compound remains an area for further investigation, the information compiled herein offers a robust foundation for researchers and drug development professionals. The provided methodologies and data aim to facilitate further exploration into the therapeutic potential and pharmacological nuances of this important metabolite.

References

The Central Role of Cytochrome P450 1A2 in the N-Despropylation of Ropinirole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 1A2 (CYP1A2) enzyme in the metabolic formation of N-despropyl ropinirole, the major metabolite of the non-ergoline dopamine agonist, ropinirole. Understanding this metabolic pathway is paramount for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and efficacious use of ropinirole in the treatment of Parkinson's disease and Restless Legs Syndrome.

Core-Metabolic Pathway: Ropinirole to this compound

Ropinirole undergoes extensive hepatic metabolism, with N-despropylation being a primary route of biotransformation.[1] In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have unequivocally identified CYP1A2 as the principal enzyme responsible for catalyzing this reaction at clinically relevant concentrations.[2] While other enzymes, such as CYP3A4, may contribute to ropinirole metabolism at higher, supra-therapeutic concentrations, CYP1A2 is the key determinant of this compound formation under normal therapeutic conditions.[2]

The N-despropylation of ropinirole by CYP1A2 is a high-affinity process, as evidenced by enzyme kinetic studies.[2] This metabolic conversion results in the formation of an inactive metabolite, which is then further metabolized and excreted.[1][3] The activity of CYP1A2 can be significantly influenced by genetic polymorphisms, co-administered drugs that act as inhibitors or inducers, and lifestyle factors such as smoking, leading to variability in ropinirole clearance and patient exposure.

Ropinirole_Metabolism Ropinirole Metabolic Pathway via CYP1A2 Ropinirole Ropinirole N_Despropyl_Ropinirole This compound (Inactive Metabolite) Ropinirole->N_Despropyl_Ropinirole N-Despropylation Further_Metabolism Further Metabolism & Excretion N_Despropyl_Ropinirole->Further_Metabolism CYP1A2 CYP1A2 CYP1A2->Ropinirole Catalyzes

Figure 1: Metabolic conversion of Ropinirole to this compound by CYP1A2.

Quantitative Analysis of CYP1A2-Mediated N-Despropylation

The kinetics of ropinirole N-despropylation by CYP1A2 have been characterized to understand the enzyme's affinity and capacity for this metabolic reaction. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity.

EnzymeSubstrateMetaboliteKm (µM)Reference
CYP1A2 (high-affinity component)RopiniroleThis compound5 - 87[2]

Table 1: Enzyme Kinetic Parameters for Ropinirole N-Despropylation

The wide range reported for the Km value may reflect the use of different experimental systems or variability in human liver microsome donors.

Inhibition of this compound Formation

The formation of this compound is susceptible to inhibition by compounds that specifically target CYP1A2. Furafylline is a potent, mechanism-based inhibitor of CYP1A2 and has been shown to abolish the high-affinity component of ropinirole metabolism, confirming the primary role of this enzyme.[2] Understanding the inhibitory potential of co-administered drugs is crucial for preventing adverse drug reactions.

InhibitorTarget EnzymeInhibition TypeKi (µM)Reference
FurafyllineCYP1A2Mechanism-based (inactivation)3[4]

Table 2: Inhibition Constants for CYP1A2-Mediated Ropinirole Metabolism

Experimental Protocols

Determination of Ropinirole N-Despropylation Kinetics using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the kinetic parameters (Km and Vmax) for the formation of this compound from ropinirole in human liver microsomes.

experimental_workflow Workflow for Ropinirole Metabolism Kinetics Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Pooled Human Liver Microsomes (HLM) - Ropinirole Stock Solution - NADPH Regenerating System - Phosphate Buffer (pH 7.4) - Quenching Solution (e.g., Acetonitrile) Incubation_Setup Set up incubation mixtures: - HLM - Phosphate Buffer - Ropinirole (varying concentrations) Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiation Initiate reaction with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate reaction at specific time points with quenching solution Incubation->Termination Sample_Prep Centrifuge to pellet protein Termination->Sample_Prep HPLC_Analysis Analyze supernatant by HPLC-UV or LC-MS/MS Sample_Prep->HPLC_Analysis Data_Analysis Quantify this compound HPLC_Analysis->Data_Analysis Kinetic_Modeling Determine Km and Vmax using Michaelis-Menten kinetics Data_Analysis->Kinetic_Modeling

Figure 2: Experimental workflow for determining the kinetics of ropinirole N-despropylation.

Materials:

  • Pooled human liver microsomes (HLM)

  • Ropinirole hydrochloride

  • This compound standard

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., quinidine)[5]

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ropinirole and the internal standard in an appropriate solvent (e.g., water or methanol). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In microcentrifuge tubes, combine pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL), phosphate buffer, and varying concentrations of ropinirole.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using a standard curve.

    • Plot the initial velocity of this compound formation against the ropinirole concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

HPLC Method for the Analysis of Ropinirole and this compound

This protocol provides a general framework for the separation and quantification of ropinirole and this compound in in vitro metabolism samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and 0.1% trifluoroacetic acid (e.g., 78:22 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 250 nm for UV detection.[5][6]

  • Injection Volume: 50 µL.[5]

  • Column Temperature: Ambient or controlled (e.g., 35°C).

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples from the in vitro metabolism assay.

  • Monitor the chromatogram for the peaks corresponding to this compound, ropinirole, and the internal standard. The retention times will be specific to the exact chromatographic conditions used.

  • Generate a standard curve by injecting known concentrations of this compound and the internal standard.

  • Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (metabolite/internal standard) to the standard curve.

Conclusion

The N-despropylation of ropinirole is a critical metabolic pathway predominantly catalyzed by CYP1A2. The high affinity of this enzyme for ropinirole underscores its importance in the drug's clearance and pharmacokinetic profile. A thorough understanding of the kinetics and potential for inhibition of this pathway is essential for predicting drug-drug interactions and optimizing the therapeutic use of ropinirole. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the role of CYP1A2 in the metabolism of ropinirole and other xenobiotics.

References

The Biological Significance of Ropinirole N-Depropylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily governed by N-depropylation. This technical guide provides a comprehensive examination of the biological significance of this metabolic pathway. We delve into the enzymatic processes, the resulting primary metabolite, N-despropyl ropinirole, its pharmacological activity, and the downstream signaling cascades involved. This document synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of the metabolic and signaling pathways to offer a thorough resource for researchers and drug development professionals.

Introduction

Ropinirole exerts its therapeutic effects by acting as a potent agonist at dopamine D2 and D3 receptors in the brain.[1][2] The modulation of these receptors is critical for controlling motor symptoms in Parkinson's disease and the sensory disturbances in Restless Legs Syndrome. However, the clinical profile of ropinirole is not solely determined by the parent drug. Its metabolism, particularly the N-depropylation pathway, plays a crucial role in its overall pharmacokinetics and pharmacodynamics. Understanding this metabolic process is paramount for predicting drug-drug interactions, understanding inter-individual variability in response, and assessing the overall safety profile of ropinirole.

Ropinirole Metabolism: The N-Depropylation Pathway

Ropinirole undergoes extensive hepatic metabolism, with less than 10% of an administered dose being excreted unchanged in the urine.[3][4] The two primary metabolic pathways are N-depropylation and hydroxylation.[5]

The Role of Cytochrome P450 Enzymes

The N-depropylation of ropinirole is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 .[5][6] In vitro studies using human liver microsomes have confirmed that CYP1A2 is the major enzyme responsible for this metabolic conversion at clinically relevant concentrations.[5] At higher concentrations, CYP3A4 may also contribute to a minor extent.[7]

The significant reliance on CYP1A2 for its metabolism makes ropinirole susceptible to drug-drug interactions. Co-administration with potent CYP1A2 inhibitors, such as fluvoxamine or ciprofloxacin, can lead to a significant increase in ropinirole plasma concentrations, potentially increasing the risk of adverse effects.[6] Conversely, inducers of CYP1A2, such as smoking, can increase the clearance of ropinirole, potentially reducing its efficacy.

The Primary Metabolite: this compound

The process of N-depropylation results in the formation of the major metabolite, This compound (also known as SKF-104557).[5] This metabolite is the most abundant found in urine, accounting for approximately 40% of the administered ropinirole dose.[3][8]

Pharmacological Activity of this compound

The biological significance of N-depropylation is largely defined by the activity of its product, this compound. While many sources describe the metabolites of ropinirole as "inactive,"[1][3][6] more detailed pharmacological studies reveal a more nuanced picture.

This compound is indeed an active metabolite with agonist activity at dopamine D2, D3, and D4 receptors.[9][10] However, its functional potency is lower than that of the parent compound, ropinirole.[10] Furthermore, it is suggested that this compound has a lower affinity for D2 receptors and does not readily cross the blood-brain barrier.[11] Consequently, it is considered unlikely to contribute significantly to the central therapeutic effects of ropinirole.[11]

Quantitative Data

The following tables summarize the available quantitative data for ropinirole and its N-despropyl metabolite.

Table 1: Pharmacokinetic Parameters of Ropinirole

ParameterValueReference(s)
Bioavailability 45-55%
Time to Peak Plasma Concentration (Tmax) 1-2 hours
Volume of Distribution (Vd) 7.5 L/kg[1]
Plasma Protein Binding ~40%[3]
Elimination Half-Life (t½) ~6 hours[4][6]
Oral Clearance (CL/F) 47 L/hr[3][8]

Table 2: Urinary Excretion of Ropinirole and its Metabolites

CompoundPercentage of Administered Dose in UrineReference(s)
Unchanged Ropinirole <10%[3]
This compound ~40%[3][8]
Carboxylic Acid Metabolite ~10%[3][8]
Glucuronide of Hydroxy Metabolite ~10%[3][8]

Table 3: In Vitro Activity of Ropinirole and this compound at Human Dopamine Receptors

CompoundReceptorEC50 (µM)Reference(s)
This compound D20.63[9]
D30.063[9]
D41.23[9]
Ropinirole D2pEC50 = 7.4[10]
D3pEC50 = 8.4[10]
D4pEC50 = 6.8[10]

Note: EC50 is the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.

Experimental Protocols

In Vitro Metabolism of Ropinirole in Human Liver Microsomes

Objective: To determine the metabolic profile of ropinirole and identify the enzymes responsible for its metabolism.

Methodology:

  • Incubation: Ropinirole is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The incubation is typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • Analysis: The formation of metabolites, including this compound, is monitored using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

CYP1A2 Inhibition Assay

Objective: To assess the potential of a test compound to inhibit the CYP1A2-mediated metabolism of ropinirole.

Methodology:

  • Enzyme Source: Recombinant human CYP1A2 enzyme or human liver microsomes are used as the enzyme source.

  • Substrate: Ropinirole is used as the probe substrate for CYP1A2.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of ropinirole and an NADPH-regenerating system.

  • Incubation and Termination: The reaction is incubated at 37°C for a specific time and then terminated with a quenching solution.

  • Analysis: The formation of this compound is quantified by HPLC-MS/MS. The extent of inhibition is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). The IC50 value (inhibitor concentration causing 50% inhibition) is then calculated.

Visualization of Pathways

Metabolic Pathway of Ropinirole

Ropinirole_Metabolism Ropinirole Ropinirole N_Despropyl This compound (Major Metabolite) Ropinirole->N_Despropyl N-Depropylation (CYP1A2 >> CYP3A4) Hydroxylated Hydroxylated Metabolites Ropinirole->Hydroxylated Hydroxylation (CYP1A2) Further_Metabolites Further Metabolites (e.g., Carboxylic Acid) N_Despropyl->Further_Metabolites Further Metabolism Ropinirole_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_mTOR mTOR Pathway D2R Dopamine D2/D3 Receptor Gi Gi/o D2R->Gi Activation PI3K PI3K D2R->PI3K Activation (via D3) Ropinirole Ropinirole Ropinirole->D2R AC Adenylate Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein_Synthesis Protein Synthesis & Dendritic Arborization p70S6K->Protein_Synthesis

References

The Metabolic Journey of Ropinirole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ropinirole is critical for optimizing its therapeutic efficacy and ensuring patient safety. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes the core metabolic pathways.

Pharmacokinetic Profile of Ropinirole

Ropinirole undergoes extensive metabolism in the body, with its pharmacokinetic properties influencing its clinical use. Following oral administration, it is rapidly absorbed, but its bioavailability is significantly reduced due to first-pass metabolism in the liver[1].

Data Presentation: Key Pharmacokinetic Parameters of Ropinirole

The following table summarizes the key pharmacokinetic parameters of ropinirole in humans.

ParameterValueReference
Absorption
Bioavailability45% - 55%[1]
Time to Peak Plasma Concentration (Tmax)1 - 2 hours[1]
Effect of High-Fat MealTmax delayed by ~2.5 hours, Cmax decreased by ~25%[1]
Distribution
Volume of Distribution (Vd)7.5 L/kg[1]
Plasma Protein Binding~40%[1]
Metabolism
Primary EnzymeCytochrome P450 1A2 (CYP1A2)[2]
Elimination
Elimination Half-Life (t½)~6 hours[1][2]
ExcretionPrimarily renal[3]
Unchanged Drug in Urine< 10%[1][4]
Data Presentation: Urinary Excretion of Ropinirole and its Metabolites

This table details the proportion of an administered dose of ropinirole that is excreted in the urine as the parent drug and its major metabolites.

CompoundPercentage of Administered Dose in UrineReference
Unchanged Ropinirole< 10%[4]
N-despropyl Ropinirole~40%[4][5]
Carboxylic Acid Metabolite~10%[4][5]
Glucuronide of the Hydroxy Metabolite~10%[4][5]

Metabolic Pathways of Ropinirole

The biotransformation of ropinirole is primarily mediated by the cytochrome P450 enzyme system, with CYP1A2 playing the principal role[2]. The major metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites[3].

Visualization of Ropinirole Metabolism

The following diagram illustrates the primary metabolic pathways of ropinirole.

Ropinirole_Metabolism cluster_phase1 Phase I Metabolism (CYP1A2) cluster_phase2 Further Metabolism Ropinirole Ropinirole N_despropyl This compound (SK&F-104557) Ropinirole->N_despropyl N-despropylation Hydroxy 7-Hydroxy Ropinirole (SK&F-89124) Ropinirole->Hydroxy Hydroxylation Carboxylic_Acid Carboxylic Acid Metabolite N_despropyl->Carboxylic_Acid N_despropyl_Hydroxy N-despropyl Hydroxy Metabolites N_despropyl->N_despropyl_Hydroxy Carbamyl_Glucuronide Carbamyl Glucuronide N_despropyl->Carbamyl_Glucuronide Hydroxy_Glucuronide 7-Hydroxy Ropinirole Glucuronide Hydroxy->Hydroxy_Glucuronide Glucuronidation Bioanalytical_Workflow start Plasma or Urine Sample Collection prep Sample Preparation (e.g., Protein Precipitation, Extraction) start->prep hplc HPLC Separation (C18 Column) prep->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition and Analysis ms->data end Quantification of Ropinirole and Metabolites data->end

References

Methodological & Application

Application Note: Quantification of N-Despropyl Ropinirole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Despropyl Ropinirole is the major active metabolite of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle

This method utilizes solid-phase extraction (SPE) to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate quantification of low concentrations of the analyte in a complex biological matrix.[4][5]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (e.g., d7-Ropinirole) plasma->is_add vortex1 Vortex is_add->vortex1 dilute Dilute with 4% H3PO4 vortex1->dilute vortex2 Vortex dilute->vortex2 spe Solid-Phase Extraction (Oasis MCX µElution Plate) vortex2->spe wash Wash Steps (2% HCOOH, then MeOH) spe->wash elute Elute with 5% NH4OH in ACN:MeOH wash->elute inject Inject into UHPLC System elute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (Cayman Chemical or equivalent)[6]

  • d7-Ropinirole (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Phosphoric acid (reagent grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Oasis MCX µElution 96-well plate (Waters)

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range would be 0.05 to 50 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 4% H3PO4 in water and vortex for 10 seconds.

  • Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Load the entire pre-treated plasma sample into the wells.

  • Wash the wells with 200 µL of 2% formic acid in water.

  • Wash the wells with 200 µL of methanol.

  • Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 50:50 acetonitrile:methanol.

  • Inject the eluate directly into the LC-MS/MS system.

LC-MS/MS Conditions

UHPLC System:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: To be determined empirically. Expected precursor ion [M+H]+ ≈ 219.3 m/z. Product ions would be identified by infusing the standard.

    • d7-Ropinirole (IS): To be determined empirically. Expected precursor ion [M+H]+ ≈ 268.2 m/z.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Data Presentation

The method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics of the assay, based on similar methods for the parent drug, Ropinirole.[4][7]

ParameterAcceptance CriteriaExpected Performance
Linearity Range r² ≥ 0.990.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%0.05 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV% of IS-normalized matrix factor ≤ 15%< 15%

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic pathway of Ropinirole to this compound.

metabolism ropinirole Ropinirole metabolite This compound (Active Metabolite) ropinirole->metabolite N-despropylation enzyme CYP1A2 (Primary Enzyme) enzyme->ropinirole

References

developing an HPLC method for N-Despropyl Ropinirole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of N-Despropyl Ropinirole

AN-HPLC-001

Introduction

This compound is a primary active metabolite and a potential impurity of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] The quantification of this compound is crucial for quality control during the manufacturing of Ropinirole and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of Ropinirole and its related compounds.

Experimental Protocol: HPLC Method for this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound using a reversed-phase HPLC method.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Solvents: HPLC grade methanol and acetonitrile.

  • Reagents: Potassium phosphate monobasic, Orthophosphoric acid.

  • Water: HPLC grade water.

  • Reference Standard: this compound reference standard.

  • Sample: Ropinirole drug substance or formulation.

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Phenomenex Luna C8 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.025 M Potassium phosphate buffer (pH adjusted to 3.5 with Orthophosphoric acid)
Mobile Phase B Acetonitrile[5]
Gradient See Table 2
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[5]
Column Temperature 35°C[4]
Detection Wavelength 250 nm[4][6]
Run Time Approximately 20 minutes[4]

Table 1: Chromatographic Conditions

3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.025 M solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample (Ropinirole drug substance or crushed tablets) in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Gradient Elution Program

The gradient elution program for the separation is detailed in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
08020
104060
154060
188020
208020

Table 2: Gradient Elution Program

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Criteria

6. Data Analysis

Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the reference standard. The concentration can be calculated using the external standard method.

Data Presentation: Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation data is presented below.

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%

Table 4: Method Validation Data Summary

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Injection Sample Injection Sample->Injection SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 250 nm Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

System Suitability Test Logic Diagram

G Figure 2: System Suitability Logic Start Inject Standard (n=5) TailingFactor Tailing Factor ≤ 2.0? Start->TailingFactor TheoreticalPlates Theoretical Plates ≥ 2000? TailingFactor->TheoreticalPlates Yes Fail System is Not Suitable Troubleshoot HPLC TailingFactor->Fail No RSDArea RSD of Peak Area ≤ 2.0%? TheoreticalPlates->RSDArea Yes TheoreticalPlates->Fail No Pass System is Suitable Proceed with Analysis RSDArea->Pass Yes RSDArea->Fail No

Caption: Logic Diagram for HPLC System Suitability Test.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of N-Despropyl Ropinirole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies requiring the quantification of N-Despropyl Ropinirole in human plasma.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation.[2][3][4] The N-despropyl metabolite, this compound, is a major metabolite found in urine and plasma, making its quantification essential for comprehensive pharmacokinetic profiling and drug metabolism studies.[1] This document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound in human plasma.

Principle

The method employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, which is highly effective for isolating analytes from complex biological matrices.[5][6] Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The analysis is performed in the positive ion electrospray ionization (ESI) mode, with quantification carried out via Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[7][8] A stable isotope-labeled internal standard (IS) is used to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[9][10]

Experimental Protocol

Materials and Reagents
  • Standards: this compound, Ropinirole, and Ropinirole-d4 (Internal Standard).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (28-30%).

  • Plasma: Drug-free human plasma (K2EDTA).

  • SPE Cartridges: Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 cc).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, Ropinirole, and Ropinirole-d4 (IS) in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.

  • Calibration Standards & QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Ropinirole-d4 internal standard working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

Instrumentation and Data Presentation

Liquid Chromatography Conditions

The chromatographic separation is performed on a UPLC/HPLC system using a C18 analytical column.

ParameterCondition
Column Reversed-phase C18, e.g., Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[11] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[7][11]
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Total Run Time 5.0 min
Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions and Quantitative Data

The following MRM transitions should be optimized on the specific instrument used. The values provided are based on known fragmentation patterns and published data.[7][8][11][12]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Collision Energy (eV)
This compound 219.2160.10.122
Ropinirole 261.2114.20.125
Ropinirole-d4 (IS) 265.2114.20.125

Visualizations

Ropinirole Metabolism Pathway

Ropinirole Ropinirole Metabolite This compound Ropinirole->Metabolite Metabolism Enzyme CYP1A2 (N-despropylation) Enzyme->Ropinirole

Caption: Simplified metabolic pathway of Ropinirole to this compound.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (200 µL) Spike Spike Internal Standard (Ropinirole-d4) Sample->Spike Pretreat Pre-treat with Acid Spike->Pretreat SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Pretreat->SPE DryRecon Evaporate & Reconstitute SPE->DryRecon LC LC Separation (C18 Column) DryRecon->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Processing (Analyte/IS Ratio vs. Concentration) MS->Data

Caption: Workflow for the quantification of this compound in plasma.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating solid-phase extraction for sample preparation, offers high sensitivity, specificity, and robustness. This protocol is well-suited for regulated bioanalysis and can be readily implemented in laboratories to support clinical and preclinical studies of Ropinirole.

References

Application Note: Utilizing N-Despropyl Ropinirole in Competitive Receptor Binding Assays for Dopamine D2-like Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Despropyl Ropinirole, also known as SKF-104557, is the primary active metabolite of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Like its parent compound, this compound exhibits activity at dopamine receptors, specifically the D2-like receptor family (D2, D3, and D4).[3][4] Understanding the binding affinity of this metabolite is crucial for elucidating the overall pharmacological profile of Ropinirole and for the development of novel dopaminergic ligands. Competitive receptor binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. This application note provides a detailed protocol for using this compound as a competitor in radioligand binding assays for human D2, D3, and D4 dopamine receptors, along with relevant binding data and pathway information.

Principle of Competitive Receptor Binding Assays

Competitive binding assays are an in vitro method used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[5] In this assay, a constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (the "competitor," in this case, this compound). As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.[6][7]

Data Presentation: Binding Affinity of this compound

The binding affinities of this compound for human dopamine D2, D3, and D4 receptors have been determined using competitive radioligand binding assays. The data presented below is derived from studies on cloned human receptors expressed in cell lines.

CompoundReceptorpKiKi (nM)
This compoundHuman Dopamine D25.7~2000
This compoundHuman Dopamine D37.0~100
This compoundHuman Dopamine D4See NoteSee Note
Table derived from Coldwell et al., 1999. Note: While a specific pKi for the D4 receptor was determined, it is important to note that this compound acts as a partial agonist at this receptor subtype.[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., CHO or HEK293 cell membranes expressing D2, D3, or D4 receptors) Incubation Incubate Receptor, Radioligand, and Competitor at 37°C Receptor_Source->Incubation Radioligand Radioligand Stock (e.g., [3H]-Spiperone) Radioligand->Incubation Competitor This compound (Serial Dilutions) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis signaling_pathway Dopamine D2-like Receptor Signaling Pathway D2R D2/D3/D4 Receptor G_protein Gαi/o Protein D2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Events

References

Application Notes and Protocols for the Quantification of N-Despropyl Ropinirole in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole, a non-ergoline dopamine agonist, is primarily prescribed for the management of Parkinson's disease and Restless Legs Syndrome. Following administration, ropinirole undergoes extensive metabolism in the liver, with N-despropylation being a major pathway.[1] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] The resulting metabolite, N-Despropyl Ropinirole, is the predominant metabolite found in urine, accounting for approximately 40% of the administered ropinirole dose, while less than 10% of the parent drug is excreted unchanged.[2][3] Consequently, this compound serves as a reliable urinary biomarker for monitoring ropinirole intake and metabolism.

These application notes provide a comprehensive overview of the analytical methodology for the quantification of this compound in human urine, along with its metabolic pathway and excretion profile.

Metabolic Pathway of Ropinirole

The metabolic conversion of ropinirole to this compound is a critical step in its elimination. The following diagram illustrates this primary metabolic pathway.

Ropinirole Ropinirole NDespropylRopinirole This compound Ropinirole->NDespropylRopinirole N-despropylation Excretion Urinary Excretion NDespropylRopinirole->Excretion CYP1A2 CYP1A2 Enzyme (Primary) CYP1A2->Ropinirole

Figure 1: Metabolic Pathway of Ropinirole to this compound.

Quantitative Analysis of this compound in Urine

The following table summarizes the urinary excretion of ropinirole and its major metabolite, this compound. This data highlights the prominence of this compound as a biomarker.

AnalytePercentage of Administered Dose Excreted in UrineReference
Ropinirole (unchanged)< 10%[1][2][3]
This compound ~ 40% [2][3]
Carboxylic Acid Metabolite~ 10%[2]
Glucuronide of Hydroxy Metabolite~ 10%[2]

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human urine.

Sample Preparation

A simple "dilute and shoot" approach is often sufficient for urine samples due to the lower protein content compared to plasma.

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

    • Methanol or Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Centrifuge the urine sample at approximately 4000 x g for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with an appropriate volume of the internal standard solution.

    • Add 900 µL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex the mixture for 30 seconds.

    • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry Conditions
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The exact m/z values for precursor and product ions for this compound should be determined by direct infusion of a standard solution. The following are hypothetical examples based on the structure.

      • This compound: Precursor ion [M+H]⁺ → Product ion (quantifier), Precursor ion [M+H]⁺ → Product ion (qualifier)

      • Internal Standard: Corresponding transitions for the stable isotope-labeled analog.

  • Key MS Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Energy

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in urine.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting UrineCollection Urine Sample Collection Centrifugation Centrifugation UrineCollection->Centrifugation Dilution Dilution with IS and Solvent Centrifugation->Dilution Injection Sample Injection Dilution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec Quantification Quantification (Calibration Curve) MassSpec->Quantification Reporting Data Reporting Quantification->Reporting

Figure 2: Experimental Workflow for Urinary this compound Analysis.

Conclusion

The quantification of this compound in urine provides a robust and reliable method for assessing ropinirole intake and metabolism. The LC-MS/MS protocol detailed in these application notes offers a sensitive and specific approach for researchers, scientists, and drug development professionals. Adherence to proper validation procedures is crucial to ensure the accuracy and reliability of the analytical data.

References

Application Notes and Protocols for Cell-Based Functional Assays with N-Despropyl Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Despropyl Ropinirole is the major active metabolite of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Ropinirole and its metabolite, this compound, primarily exert their effects through agonism of the D2-like family of dopamine receptors (D2, D3, and D4). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Understanding the functional activity of this compound at these receptors is crucial for a comprehensive understanding of the therapeutic and potential side effects of Ropinirole.

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound at dopamine D2-like receptors. The described assays are essential tools for researchers in pharmacology, drug discovery, and neuroscience.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound in a key cell-based functional assay. This data is critical for understanding its potency at the human dopamine D2, D3, and D4 receptors.

CompoundReceptorAssay TypeCell LineEC50 (µM)Reference
This compound Human Dopamine D2Extracellular Acidification RateCHO0.63[3]
Human Dopamine D3Extracellular Acidification RateCHO0.063[3]
Human Dopamine D4Extracellular Acidification RateCHO1.23[3]

Note: The extracellular acidification rate is a functional readout that reflects overall cellular metabolic activity and is often correlated with GPCR activation.

Signaling Pathway

This compound, as a dopamine D2-like receptor agonist, primarily signals through the Gαi/o pathway. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream effectors. Beyond the canonical Gαi/o pathway, D2-like receptor activation can also trigger signaling cascades involving β-arrestin, which can lead to the activation of pathways such as ERK and Akt.[3][4][5]

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NDR N-Despropyl Ropinirole D2R Dopamine D2/D3/D4 Receptor NDR->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream ERK ERK beta_arrestin->ERK Activates Akt Akt beta_arrestin->Akt Activates ERK->Downstream Akt->Downstream

Caption: Dopamine D2-like receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for conducting cell-based functional assays to characterize this compound.

Experimental Workflow

The general workflow for characterizing this compound in cell-based assays involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-D2R) Reagent_Prep 2. Reagent Preparation (this compound, Forskolin, etc.) Cell_Seeding 3. Cell Seeding (96-well plate) Reagent_Prep->Cell_Seeding Compound_Treatment 4. Compound Treatment (Incubation with this compound) Cell_Seeding->Compound_Treatment Assay_Reading 5. Assay Reading (e.g., Luminescence, Fluorescence) Compound_Treatment->Assay_Reading Data_Normalization 6. Data Normalization Assay_Reading->Data_Normalization Curve_Fitting 7. Dose-Response Curve Fitting Data_Normalization->Curve_Fitting EC50_Determination 8. EC50 Determination Curve_Fitting->EC50_Determination

Caption: General experimental workflow for cell-based functional assays.

Protocol 1: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the dopamine D2 receptor. The inhibition is typically measured against a stimulated level of cAMP induced by forskolin, an activator of adenylyl cyclase.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor (e.g., from Millipore, DiscoverX, or other commercial vendors).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Forskolin: Stock solution in DMSO.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Detection Kit: A commercial kit based on principles such as HTRF, luminescence, or fluorescence polarization (e.g., Cisbio HTRF cAMP dynamic 2 kit, Promega cAMP-Glo™ Assay).

  • 96-well white, solid-bottom tissue culture plates.

  • Multichannel pipettes and a plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-D2R cells in T75 flasks at 37°C in a 5% CO2 incubator.

    • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well white, solid-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

    • Prepare a working solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized for the specific cell line).

  • Assay Protocol:

    • Carefully aspirate the culture medium from the wells.

    • Add 50 µL of assay buffer containing the serially diluted this compound to the respective wells. Include wells with assay buffer only as a negative control.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Add 50 µL of assay buffer containing forskolin to all wells except for the basal control wells (which receive 50 µL of assay buffer only).

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Follow the instructions provided with the commercial cAMP detection kit to lyse the cells and measure the cAMP levels. This typically involves adding a lysis buffer followed by the detection reagents.

    • Read the plate on a plate reader compatible with the detection technology (e.g., luminescence or time-resolved fluorescence).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Calcium Mobilization Assay

Dopamine D2 receptors are primarily coupled to Gαi/o and do not typically induce calcium mobilization. However, to confirm this and to screen for potential off-target effects or biased signaling, a calcium mobilization assay can be performed. To enable a potential calcium signal from a Gαi/o-coupled receptor, cells are often co-transfected with a promiscuous G protein, such as Gα16, which can couple to various GPCRs and link their activation to the phospholipase C (PLC) pathway and subsequent calcium release.[6]

Materials:

  • Cell Line: HEK293 or CHO cells.

  • Expression Plasmids: A plasmid encoding the human dopamine D2 receptor and a plasmid encoding a promiscuous G protein (e.g., Gα16).

  • Transfection Reagent: (e.g., Lipofectamine 2000 or similar).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: An agonist for an endogenous Gαq-coupled receptor (e.g., ATP for P2Y receptors in HEK293 cells).

  • Cell Culture Medium: As described in Protocol 1.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid: To prevent dye leakage from the cells.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect the HEK293 or CHO cells with the dopamine D2 receptor and Gα16 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

    • Prepare a 2x working solution of the positive control (e.g., ATP).

  • Assay Protocol:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument's liquid handler should then add 100 µL of the 2x compound solutions (this compound or positive control) to the respective wells.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of the positive control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • If a response is observed, fit the data to a four-parameter logistic equation to determine the EC50 value. For Gαi/o coupled receptors like D2, a significant response is not expected unless there is biased signaling or off-target activity.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the functional characterization of this compound in cell-based assays. The cAMP inhibition assay is the primary method for assessing the on-target activity of this dopamine D2-like receptor agonist. The calcium mobilization assay serves as a valuable secondary assay to investigate potential alternative signaling pathways. By following these detailed protocols, researchers can obtain robust and reproducible data to elucidate the pharmacological profile of this compound and similar compounds.

References

Application Notes and Protocols for Impurity Profiling of N-Despropyl Ropinirole in Ropinirole Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. N-Despropyl Ropinirole, also known as Ropinirole Impurity D in the European Pharmacopoeia (EP) and a related compound in the United States Pharmacopeia (USP), is a known potential impurity and a metabolite of Ropinirole.[1][2][3] Its presence in the Ropinirole drug substance needs to be carefully monitored and controlled. These application notes provide a detailed protocol for the identification and quantification of this compound in Ropinirole hydrochloride drug substance using a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Chemical Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
Ropinirole4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one91374-21-9C₁₆H₂₄N₂O260.38 g/mol
This compound (Impurity D)4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one106916-16-9C₁₃H₁₈N₂O218.29 g/mol

Formation of this compound

This compound can be formed as a process-related impurity during the synthesis of Ropinirole. One plausible pathway involves the incomplete dialkylation of the primary amine intermediate or the dealkylation of Ropinirole under certain reaction conditions. The following diagram illustrates a logical pathway for its formation.

Logical Formation Pathway of this compound A Primary Amine Precursor B Alkylation with Propyl Halide A->B Reaction C Ropinirole B->C Complete Dialkylation D This compound (Incomplete Alkylation) B->D Incomplete Monoalkylation C->D Side Reaction E Dealkylation Conditions (e.g., acidic/basic hydrolysis, high temperature) E->D Degradation

Caption: Logical pathway for the formation of this compound.

Analytical Method: UHPLC for Impurity Profiling

A validated stability-indicating UHPLC method is essential for the accurate quantification of this compound in Ropinirole drug substance. The following protocol is based on established methods for the analysis of Ropinirole and its impurities.[4][5][6]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

UHPLC Analysis Workflow cluster_prep Sample and Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing and Reporting A Weigh Ropinirole HCl Sample B Dissolve in Diluent A->B E Inject Sample and Standard Solutions B->E C Prepare Standard Solution of This compound C->E D Set up UHPLC System and Column Equilibration D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Impurity Content G->H I Generate Report H->I

Caption: Workflow for the UHPLC analysis of this compound.

Instrumentation and Materials
  • UHPLC System: A gradient-capable UHPLC system with a UV detector.

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm (or equivalent).[4]

  • Software: Empower, Chromeleon, or equivalent chromatography data software.

  • Reference Standards: Ropinirole Hydrochloride RS, this compound RS.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase A Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile:Methanol (70:30, v/v)[4]
Gradient Program See Table 1
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 250 nm[4]
Injection Volume 2 µL
Run Time Approximately 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.002 mg/mL.

  • Sample Solution: Accurately weigh and dissolve about 25 mg of Ropinirole hydrochloride drug substance in a 25 mL volumetric flask with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor (T): The tailing factor for the Ropinirole peak should not be more than 2.0.

  • Theoretical Plates (N): The number of theoretical plates for the Ropinirole peak should not be less than 5000.

  • Resolution (Rs): The resolution between Ropinirole and this compound peaks should be not less than 2.0.

Calculation

The percentage of this compound in the Ropinirole drug substance can be calculated using the following formula:

% Impurity = (Area of Impurity Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation Summary

The described UHPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6] The key validation parameters for this compound are summarized below.

Table 2: Quantitative Data from Method Validation

ParameterResult
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Acceptance Criteria

The acceptance criteria for this compound in Ropinirole drug substance are typically defined by the relevant pharmacopeias (e.g., USP, EP). While specific limits can vary, a general limit for a specified impurity is often not more than 0.15%. It is essential to consult the current version of the applicable pharmacopeia for the official acceptance criteria.

Conclusion

The provided UHPLC method is a robust and reliable approach for the quantitative determination of this compound in Ropinirole drug substance. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of Ropinirole API. Regular monitoring of this impurity is a critical component of quality control in the pharmaceutical manufacturing process.

References

Application Note and Protocol: Preparation of N-Despropyl Ropinirole Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Despropyl Ropinirole is a primary metabolite and a significant impurity of Ropinirole, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome. The quantification of this compound is a critical component of quality control in the manufacturing of Ropinirole drug products, ensuring their safety and efficacy. Accurate and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for this purpose. A fundamental prerequisite for these analytical methods is the preparation of precise and accurate standard solutions of this compound.

This document provides a detailed protocol for the preparation of this compound standard solutions, including the preparation of a stock solution and a series of working standards. Adherence to this protocol will ensure the generation of reliable calibration curves for the accurate quantification of this compound in pharmaceutical samples.

Materials and Reagents

Reference Standard
  • This compound Hydrochloride (or other suitable salt) certified reference standard (CRS) with a known purity (e.g., >98%). The certificate of analysis (CoA) for the reference standard should be consulted to obtain the exact purity value, which must be used for all calculations.

Solvents and Reagents
  • Methanol (HPLC Grade or higher): A common solvent for dissolving this compound.

  • Acetonitrile (HPLC Grade or higher): Can also be used as a solvent or as part of the mobile phase.

  • Water (Type I, Ultrapure): For preparing aqueous solutions and mobile phases.

  • Formic Acid or Ammonium Acetate (LC-MS Grade): Often used as mobile phase modifiers to improve chromatographic peak shape and ionization efficiency.

Equipment
  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (calibrated) of various sizes (e.g., 100 µL, 500 µL, 1 mL, 5 mL, 10 mL)

  • Sonicator

  • Vortex mixer

  • Amber glass vials for storage to protect from light.

Experimental Protocols

Preparation of the Diluent

The choice of diluent is critical and should be compatible with the analytical method's mobile phase to avoid peak distortion. A common diluent is a mixture of the mobile phase components. For this protocol, a diluent of 50:50 (v/v) Methanol:Water is recommended.

  • Measure 50 mL of HPLC grade methanol and transfer it to a 100 mL volumetric flask.

  • Add 50 mL of Type I ultrapure water to the same volumetric flask.

  • Mix thoroughly.

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL stock solution. The exact weight of the reference standard should be recorded, and the final concentration should be calculated based on this weight and the purity from the CoA.

  • Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed standard into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of the diluent (50:50 Methanol:Water) to the volumetric flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with the diluent.

  • Stopper the flask and invert it several times (at least 10 times) to ensure homogeneity.

Calculation of the Exact Stock Solution Concentration:

  • Example: If the weighed amount is 10.2 mg and the purity is 99.5%, the concentration will be: (10.2 mg * 0.995) / 100 mL * 1000 = 101.49 µg/mL

Preparation of Working Standard Solutions

A series of working standard solutions are prepared by serially diluting the stock solution. These standards are used to construct a calibration curve for the quantification of this compound. The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

Table 1: Preparation of this compound Working Standard Solutions

Working Standard IDConcentration (µg/mL)Volume of Stock/Previous Standard to be DilutedFinal Volume (mL)
WS110.010 mL of Stock Solution100
WS25.05 mL of Stock Solution100
WS32.52.5 mL of Stock Solution100
WS41.01 mL of Stock Solution100
WS50.55 mL of WS1100
WS60.11 mL of WS1100
WS70.050.5 mL of WS1100

Protocol for Preparation of Working Standard WS1 (10.0 µg/mL):

  • Pipette 10 mL of the this compound stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the diluent.

  • Stopper the flask and mix thoroughly by inverting it several times.

Repeat this process for the other working standards as detailed in Table 1, using the appropriate volumes of the stock solution or previously prepared working standards.

Storage and Stability

  • Storage: Store the stock and working standard solutions in amber glass vials to protect them from light. It is recommended to store the solutions at 2-8 °C.

  • Stability: The stability of the solutions should be evaluated over time. This can be done by comparing the response of a freshly prepared standard with an aged standard. As a general guideline, stock solutions may be stable for up to a month when stored properly, while working standards should be prepared fresh daily or weekly.

Diagrams

experimental_workflow cluster_prep Standard Solution Preparation cluster_dilution Working Standard Preparation weigh 1. Weigh N-Despropyl Ropinirole CRS dissolve 2. Dissolve in Diluent in Volumetric Flask weigh->dissolve sonicate 3. Sonicate to Ensure Complete Dissolution dissolve->sonicate volume 4. Make up to Volume with Diluent sonicate->volume mix 5. Mix Thoroughly volume->mix stock Stock Solution (e.g., 100 µg/mL) mix->stock pipette 6. Pipette Aliquot of Stock Solution stock->pipette Serial Dilution dilute 7. Dilute with Diluent in Volumetric Flask pipette->dilute mix_ws 8. Mix Thoroughly dilute->mix_ws ws Working Standards (e.g., 0.05 - 10 µg/mL) mix_ws->ws

Caption: Workflow for the preparation of this compound standard solutions.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application crs This compound CRS (Known Purity) prep Accurate Weighing & Volumetric Dilution crs->prep solvents High-Purity Solvents (Methanol, Water) solvents->prep glassware Calibrated Volumetric Glassware & Pipettes glassware->prep stock_sol Precise Stock Solution prep->stock_sol working_std Accurate Working Standards stock_sol->working_std Serial Dilution cal_curve Calibration Curve Construction working_std->cal_curve quant Quantification of This compound cal_curve->quant

Caption: Logical relationship of inputs, processes, and outputs in standard preparation.

Troubleshooting & Optimization

N-Despropyl Ropinirole stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Despropyl Ropinirole under various storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while extensive data exists for the parent compound, Ropinirole, specific stability studies on this compound are limited. Therefore, some recommendations are based on the known stability profile of Ropinirole and general principles of handling active pharmaceutical ingredients and their metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] For routine laboratory use, it is advisable to store the solid compound in a tightly sealed container, protected from light and moisture, in a refrigerator under an inert atmosphere.[2]

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in Dimethylformamide (DMF) at 25 mg/mL and in Dimethyl sulfoxide (DMSO) at 30 mg/mL. It has lower solubility in a DMSO:PBS (pH 7.2) (1:4) mixture at 0.2 mg/mL and in Ethanol at 1 mg/mL.[1] For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions?

Q4: Under what conditions is this compound likely to degrade?

A4: Based on forced degradation studies of Ropinirole, this compound may be susceptible to degradation under the following conditions:

  • Alkaline conditions: Ropinirole shows significant degradation in alkaline solutions.[3]

  • Acidic conditions: Degradation of Ropinirole is also observed in acidic media, although to a lesser extent than in alkaline conditions.[3]

  • Oxidative stress: Exposure to oxidizing agents can lead to the formation of degradation products.

  • Photolytic stress: Exposure to UV light has been shown to cause degradation of Ropinirole.[4]

  • Thermal stress: Elevated temperatures can contribute to the degradation of the compound.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage of solution. Degradation of this compound.- Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in single-use aliquots. - Ensure the storage container is inert and properly sealed. - Minimize exposure of the solution to light.
Loss of compound potency over time. Instability in the chosen solvent or storage temperature.- Verify the stability of this compound in the specific solvent system used. - Consider switching to a more stable solvent like anhydrous DMSO or DMF for long-term storage. - Re-evaluate storage temperature; -80°C is recommended for long-term stability.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation of the compound.- Ensure complete dissolution of the solid compound by vortexing or sonication. - Visually inspect solutions for any precipitates before use. - If using aqueous buffers, check for potential pH-dependent solubility issues.

Stability Data Summary

While direct quantitative stability data for this compound is limited, the following table summarizes the known stability of its parent compound, Ropinirole HCl, under forced degradation conditions. This can serve as a proxy for understanding the potential liabilities of this compound.

Stress Condition Ropinirole HCl Recovery (%) Number of Degradation Products
Acidic Hydrolysis (1N HCl, reflux 2h) 89.56%2
Alkaline Hydrolysis (1N NaOH, reflux 2h) 64.38%4
Oxidative (30% H₂O₂, reflux 2h) 91.23%3
Thermal (100°C, 12h) 93.03%2
Neutral Hydrolysis (reflux 2h) 89.05%4

Data extracted from a forced degradation study on Ropinirole HCl.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound and separate it from its potential degradation products. This method is based on published methods for Ropinirole and its impurities.[5][6]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid in water (pH adjusted to 2.6) and Methanol in a 50:50 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: 15 minutes

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a final concentration within the expected linear range (e.g., 1-100 µg/mL).

4. Sample Preparation for Stability Studies:

  • Subject this compound (in solid form or in solution) to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Inject the standard and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start This compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress sampling Withdraw Samples at Time Points stress->sampling dilution Neutralize and Dilute sampling->dilution hplc Inject into HPLC System dilution->hplc detection UV Detection at 250 nm hplc->detection chromatogram Generate Chromatogram detection->chromatogram peak_analysis Analyze Peak Area and Retention Time chromatogram->peak_analysis quantification Quantify Degradation peak_analysis->quantification stability Determine Stability Profile quantification->stability degradation_pathway ropinirole Ropinirole despropyl This compound ropinirole->despropyl N-depropylation hydroxy 7-Hydroxy Ropinirole ropinirole->hydroxy Hydroxylation carboxylic_acid Carboxylic Acid Metabolite despropyl->carboxylic_acid Oxidative Deamination glucuronide Glucuronide Conjugates despropyl->glucuronide Carbamyl Glucuronidation hydroxy->glucuronide

References

troubleshooting poor chromatographic peak resolution of ropinirole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor chromatographic peak resolution during the analysis of ropinirole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of ropinirole and how do their structures affect chromatographic separation?

Ropinirole is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[1][2][3][4] The major metabolic pathways are N-despropylation and hydroxylation, which result in inactive metabolites.[4][5][6] The key metabolites to consider during chromatographic analysis are:

  • N-despropyl ropinirole: This is the most abundant metabolite, accounting for about 40% of the drug excreted in urine.[5][6] It is formed by the removal of one of the propyl groups from the tertiary amine of ropinirole. This change makes the molecule slightly more polar than the parent drug.

  • Carboxylic Acid Metabolite: This accounts for approximately 10% of the metabolites found in urine.[5][6] The formation of a carboxylic acid group significantly increases the polarity of the molecule compared to ropinirole.

  • Hydroxy Metabolites: Hydroxylation of ropinirole also occurs, and these metabolites are rapidly converted to glucuronide conjugates, which also account for about 10% of urinary metabolites.[5][6] These hydroxylated and conjugated forms are substantially more polar than ropinirole.

The challenge in separation arises from the need to resolve the parent drug, which is relatively non-polar, from its metabolites that span a range of polarities.

Q2: My chromatogram shows broad, tailing, or fronting peaks for ropinirole. What are the common causes?

Poor peak shape is a common issue, especially with basic compounds like ropinirole. The likely causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the basic amine group of ropinirole, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of ropinirole, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak distortion.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing peak fronting and broadening.

  • Column Degradation: Loss of stationary phase or blockages within the column can lead to distorted peak shapes and poor efficiency.

Q3: I am observing co-elution or poor resolution between ropinirole and its N-despropyl metabolite. How can I improve the separation?

Co-elution of ropinirole and its closely related impurities or metabolites is a known challenge.[7] Here are systematic steps to improve resolution:

  • Optimize Mobile Phase pH: The ionization state of ropinirole and its metabolites is highly dependent on pH.[8][9] Adjusting the pH can significantly alter the retention and selectivity between the parent drug and its metabolites.[9] Since ropinirole is a basic compound, working at a low pH (e.g., 2.5-4.0) can ensure it is fully protonated, which can sometimes improve peak shape.[7][9] Conversely, a mid-range pH (e.g., 6.0-7.5) may provide better selectivity between ropinirole and the slightly more polar N-despropyl metabolite.[1][10]

  • Adjust Organic Modifier Concentration: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times for all compounds and may provide the necessary separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and often improves resolution, though it will extend the analysis time.

  • Evaluate Column Chemistry: If mobile phase optimization is insufficient, consider the column. A C8 column, being less hydrophobic than a C18, can sometimes provide different selectivity for moderately polar compounds and may resolve critical pairs that co-elute on a C18.[7][11][12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Resolution

This guide provides a logical workflow to diagnose and resolve poor peak resolution.

G start Poor Peak Resolution (Rs < 1.5) check_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_shape check_retention Assess Retention Time (Too short? Too long?) start->check_retention tailing Tailing Peaks? check_shape->tailing coelution Co-elution / Poor Selectivity? check_retention->coelution tailing_sol 1. Lower mobile phase pH (e.g., 2.5-3.5) 2. Use a highly deactivated (end-capped) column 3. Add competing base to mobile phase tailing->tailing_sol Yes broad Broad Peaks? tailing->broad end Resolution Improved tailing_sol->end broad_sol 1. Check for extra-column volume (tubing, connections) 2. Reduce flow rate 3. Use a more efficient column (smaller particles) broad->broad_sol Yes general General System Checks broad->general broad_sol->end coelution_sol 1. Adjust mobile phase pH 2. Decrease % Organic Solvent 3. Switch Organic Solvent (ACN <=> MeOH) 4. Change column (C18 <=> C8) coelution->coelution_sol Yes coelution->general coelution_sol->end general_sol 1. Confirm correct mobile phase preparation 2. Check for leaks 3. Verify column temperature is stable 4. Reduce injection volume to prevent overload general->general_sol general_sol->end

Caption: A workflow for troubleshooting poor peak resolution.

Guide 2: Optimizing Mobile Phase pH

Ropinirole is a basic compound, and its retention in reversed-phase HPLC is highly sensitive to the pH of the mobile phase. Understanding this relationship is key to achieving good separation.

G ph_effect Mobile Phase pH Effect on Ropinirole (Basic Compound) low_ph Low pH (e.g., 2.5 - 4.0) mid_ph Mid pH (e.g., 5.0 - 7.5) high_ph High pH (e.g., > 8.0) low_ph_desc Analyte is fully protonated (R-NH+) - More polar - Shorter retention time - Good for peak shape (ion suppression) low_ph->low_ph_desc mid_ph_desc Analyte is partially protonated - Mixture of ionized/neutral forms - Can lead to poor peak shape - May offer unique selectivity mid_ph->mid_ph_desc high_ph_desc Analyte is in neutral form (R-N) - Less polar - Longer retention time - Requires pH-stable column high_ph->high_ph_desc

Caption: Impact of mobile phase pH on ropinirole retention.

Experimental Protocols & Data

Methodologies for Ropinirole Analysis

Below are starting-point methodologies derived from published literature. These should be optimized for your specific application and instrumentation.

Protocol 1: General Purpose RP-HPLC Method This method is a good starting point for separating ropinirole from its more polar metabolites.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase: 0.05 M glacial acetic acid (pH ~3.0).[13]

    • Organic Phase: Acetonitrile.

    • Composition: 50:50 (v/v) Aqueous:Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 35°C.[1]

  • Detection: UV at 250 nm.[1][2]

  • Injection Volume: 20 µL.

Protocol 2: Method for Improved Resolution of Closely Eluting Species This method uses a different pH and column chemistry, which can provide alternative selectivity.

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Aqueous Phase: Potassium phosphate buffer (pH 7.5).[1]

    • Organic Phase: Methanol.

    • Composition: 25:75 (v/v) Aqueous:Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 250 nm.[1]

  • Injection Volume: 20 µL.

Comparative Data of Chromatographic Conditions

The following table summarizes various reported HPLC conditions for ropinirole analysis, illustrating the range of parameters that can be adjusted to optimize separation.

ParameterMethod AMethod BMethod CMethod D
Reference [13][1][14][15]
Column Type Hypersil C18Phenomenex Luna C8Thermo C18Phenomenex C8
Dimensions 250 x 4.6mm, 5µm250 x 4.6mm, 5µm250 x 4.6mm250 x 4.6mm, 5µm
Mobile Phase Acetic Acid (pH 3) : Acetonitrile (50:50)Phosphate Buffer (pH 7.5) : Methanol (25:75)KH2PO4 : Acetonitrile (28:72)H3PO4 (pH 2.6) : Methanol (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.1 mL/min1.2 mL/min
Detection λ 250 nm250 nm250 nm248 nm
Retention Time ~4.0 min~15 min~2.7 min~2.9 min

References

optimizing mobile phase for N-Despropyl Ropinirole HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the HPLC separation of Ropinirole and its key impurity, N-Despropyl Ropinirole.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for separating Ropinirole from this compound?

A1: The most critical parameters are the mobile phase pH, the type and concentration of the organic modifier, and the buffer concentration.[1] Ropinirole and its N-Despropyl impurity are basic compounds, and their retention is highly sensitive to the pH of the mobile phase.[2] The choice of stationary phase, typically C8 or C18, and column temperature also significantly influence the separation.[3]

Q2: What is a good starting pH for mobile phase optimization?

A2: A good starting point is a low pH (around 2.5-3.0) or a near-neutral pH (around 6.0-7.5). At low pH, the secondary amine of Ropinirole and this compound will be protonated, which can lead to good peak shapes by minimizing interactions with residual silanols on the column packing.[2][4] However, some methods have achieved excellent resolution at a pH of 6.0, which suggests that exploring different pH values is crucial for optimization.[1]

Q3: Which organic solvent is better: acetonitrile or methanol?

A3: Both acetonitrile and methanol are commonly used. Acetonitrile often provides different selectivity compared to methanol and can result in sharper peaks and lower backpressure. One successful method used an acetonitrile/buffer mixture[1], while others have used methanol effectively.[5][6] The choice can be experiment-dependent, and it may be beneficial to screen both during method development.[3]

Q4: What type of column is recommended?

A4: Reversed-phase C18 or C8 columns are the most commonly used stationary phases for this separation.[1][3][5][7] A C8 column may offer slightly different selectivity than a C18 and could be advantageous in resolving Ropinirole from its closely related impurities.[3] High-purity silica columns are recommended to reduce peak tailing.[4]

Mobile Phase Optimization and Methodologies

Optimizing the mobile phase is a systematic process. The following workflow provides a logical approach to developing a robust separation method.

MobilePhaseOptimization cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: Evaluation & Refinement cluster_2 Phase 3: Optimization Loop start Define Separation Goal (Rs > 2.0, Tailing < 1.5) col_select Select Column (e.g., C8 or C18, 5 µm) start->col_select initial_mp Prepare Initial Mobile Phases (e.g., ACN/Buffer at pH 3 & pH 6) col_select->initial_mp run_exp Perform Initial Injections initial_mp->run_exp eval Evaluate Chromatogram (Resolution, Peak Shape, RT) run_exp->eval decision Goals Met? eval->decision adjust_ph Adjust pH (± 0.5 units) decision->adjust_ph No end_node Finalize Method & Validate decision->end_node Yes adjust_org Adjust Organic % (± 5%) adjust_ph->adjust_org adjust_buffer Adjust Buffer Strength (e.g., 10-50 mM) adjust_org->adjust_buffer adjust_buffer->run_exp

Caption: A workflow for systematic mobile phase optimization.

Table 1: Comparison of Published HPLC Conditions for Ropinirole Analysis
Mobile Phase CompositionColumnFlow Rate (mL/min)Detection (nm)Reference
Acetonitrile : 8.7 mM MES buffer (pH 6.0) (55:45 v/v)C180.004N/A[1]
Methanol : 0.1% Trifluoroacetic acid (78:22 v/v)C18 (150x4.6mm, 5µ)1.0250[8]
Acetonitrile : 0.02 M KH₂PO₄ (72:28 v/v)C18 (250x4.6mm)1.1250[7]
Methanol : Potassium phosphate buffer (pH 7.5) (75:25 v/v)C8 (250x4.6mm, 5µ)1.0250[5]
Methanol : 0.1% Orthophosphoric acid (pH 2.61) (50:50 v/v)C8 (250x4.6mm, 5µ)1.2248[6]
Detailed Experimental Protocol (Recommended Starting Method)

This protocol is based on a validated method that successfully separated Ropinirole from its related impurities.[1]

1. Mobile Phase Preparation (pH 6.0):

  • Buffer Preparation: Prepare an 8.7 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer. Dissolve the appropriate amount of MES in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer to 6.0 using a suitable base (e.g., diluted sodium hydroxide).

  • Mobile Phase Mixture: Mix acetonitrile and the prepared MES buffer in a 55:45 (v/v) ratio.

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration before use.

2. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve Ropinirole reference standard and this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 20 µg/mL).

3. Chromatographic Conditions:

  • HPLC System: Any standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Flow Rate: As per instrument requirements (e.g., 1.0 mL/min for a standard 4.6 mm ID column).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35°C (maintain a constant temperature).[3][5]

  • Detection Wavelength: 250 nm.[5][7]

Troubleshooting Guide

Q: Why is there poor resolution between Ropinirole and this compound?

A: Poor resolution is a common issue. It can be caused by an unsuitable mobile phase composition or other factors. Use the following decision tree to identify and solve the problem.

TroubleshootingResolution cluster_adjust Adjust Mobile Phase cluster_check Check System & Column start Problem: Poor Resolution (Rs < 1.5) check_peaks Are peaks completely co-eluting? start->check_peaks dec_org Decrease Organic Solvent % (e.g., from 55% to 50% ACN) to increase retention check_peaks->dec_org No (Peaks are merged) change_ph Change Mobile Phase pH (e.g., from 6.0 to 3.0) to alter analyte ionization check_peaks->change_ph Yes (Single peak) change_org Change Organic Solvent (e.g., Acetonitrile to Methanol) dec_org->change_org change_org->change_ph check_col Is column old or contaminated? Consider flushing or replacing. change_ph->check_col check_flow Is flow rate stable? check_col->check_flow solution Resolution Improved check_flow->solution

Caption: A decision tree for troubleshooting poor resolution.

Q: What causes peak tailing for the Ropinirole peak and how can I fix it?

A: Peak tailing for basic compounds like Ropinirole is often due to secondary interactions between the protonated amine groups of the analyte and ionized silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[4]

  • Solution 1 (Low pH): Lower the mobile phase pH to below 3.0. This protonates the silanol groups, minimizing their interaction with the basic analytes.[2]

  • Solution 2 (Increase Buffer Strength): A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol groups and improve peak shape.[4]

  • Solution 3 (Use a High-Purity Column): Modern, high-purity silica columns have a much lower concentration of acidic silanol groups and are less prone to causing peak tailing.

Q: My retention times are drifting. What is the cause?

A: Drifting retention times can compromise the reliability of your method. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting injections.[9]

  • Mobile Phase Instability: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly. Volatile components can evaporate over time, changing the composition. Prepare fresh mobile phase daily.[9][10]

  • Temperature Fluctuations: Use a thermostatically controlled column compartment to maintain a stable temperature, as even small changes can affect retention times.[9]

Table 2: Quick Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Mobile phase strength is too high.Decrease the percentage of the organic modifier.[9]
Incorrect mobile phase pH.Screen different pH values (e.g., 3.0, 6.0, 7.5).
Peak Tailing Secondary silanol interactions.Lower mobile phase pH (<3.0), increase buffer strength, or use a high-purity column.[4]
Column overload.Reduce the sample concentration or injection volume.
Retention Time Drift Poor column equilibration.Increase equilibration time between runs/methods.[9]
Mobile phase composition changing.Prepare fresh mobile phase; check pump performance.[10]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[9]
High Backpressure Column or frit blockage.Filter samples; flush the column in the reverse direction; replace the in-line filter or guard column.[11]
Buffer precipitation.Ensure buffer is soluble in the mobile phase mixture; flush the system with water.[11]

References

N-Despropyl Ropinirole solubility in common analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Despropyl Ropinirole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in common analytical solvents and to offer troubleshooting for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the major active metabolite of Ropinirole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] It is also considered a potential impurity in commercial preparations of Ropinirole.

Q2: What is the known solubility of this compound in common analytical solvents?

A2: The solubility of this compound has been determined in several common organic solvents and aqueous buffers. The following table summarizes the available quantitative data.

SolventSolubility
Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
MethanolSoluble[3]
Ethanol1 mg/mL[1]
Water0.412 mg/mL[4]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[1]

Q3: How can I determine the solubility of this compound in a solvent not listed above?

A3: You can experimentally determine the solubility using methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Experimental Protocols

Protocol 1: Determination of Solubility by HPLC

This protocol outlines the steps to determine the saturation solubility of this compound in a chosen solvent using HPLC.

Materials:

  • This compound

  • Solvent of interest

  • HPLC-grade methanol or acetonitrile (for standard preparation)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Prepare Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • HPLC Analysis:

    • Inject the prepared saturated sample and the calibration standards into the HPLC system.

    • Develop an appropriate HPLC method to achieve good separation and detection of this compound.

    • Record the peak areas of the analyte in all chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent.

Protocol 2: Determination of Solubility by UV-Vis Spectrophotometry

This protocol describes how to determine the solubility of this compound using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the λmax, which is the wavelength at which the compound exhibits the highest absorbance. For this compound, the λmax is approximately 251 nm.[1]

  • Prepare a Saturated Solution:

    • Follow the same procedure as in Protocol 1 to prepare a saturated solution of this compound in the solvent of interest.

  • Sample Preparation:

    • Filter the supernatant of the saturated solution using a 0.45 µm syringe filter.

  • Prepare Standard Solutions:

    • Prepare a stock solution and a series of calibration standards as described in Protocol 1.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the calibration standards and the filtered saturated sample at the predetermined λmax.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the absorbance of the saturated sample to determine its concentration from the calibration curve, which corresponds to the solubility.

Troubleshooting Guide

This section addresses common issues encountered during solubility experiments with this compound.

Issue 1: Inconsistent or non-reproducible solubility results.

  • Possible Cause: The system may not have reached equilibrium.

  • Solution: Ensure sufficient agitation time (e.g., 24-48 hours) and maintain a constant temperature during the equilibration phase.

  • Possible Cause: Inaccurate sample handling.

  • Solution: After reaching equilibrium, allow the solution to stand undisturbed to let undissolved particles settle before taking a sample from the supernatant. Always filter the sample before analysis.

Issue 2: The compound appears to be less soluble than expected.

  • Possible Cause: The pH of the solvent may not be optimal for an ionizable compound.

  • Solution: For aqueous solutions, investigate the effect of pH on solubility. Adjusting the pH of the buffer may improve the solubility of this compound.

  • Possible Cause: The compound may have precipitated out of solution after initial dissolution.

  • Solution: This can occur if a supersaturated solution was formed. Ensure the final concentration is below the equilibrium solubility at the experimental temperature. Gentle warming of the solvent can aid dissolution, but the solution should be cooled to the experimental temperature to check for precipitation.

Issue 3: No peak or a very small peak is observed during HPLC analysis.

  • Possible Cause: The concentration of the saturated solution is below the detection limit of the instrument.

  • Solution: Adjust the HPLC method parameters, such as the injection volume or detector sensitivity. Alternatively, use a more sensitive analytical technique.

  • Possible Cause: The compound may have degraded in the solvent.

  • Solution: Assess the stability of this compound in the chosen solvent over the duration of the experiment.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues.

TroubleshootingWorkflow start Start: Solubility Experiment issue Issue Encountered? start->issue inconsistent_results Inconsistent Results issue->inconsistent_results Yes low_solubility Low Solubility issue->low_solubility Yes no_peak No/Small HPLC Peak issue->no_peak Yes end End issue->end No check_equilibrium Check Equilibrium: - Increase agitation time - Control temperature inconsistent_results->check_equilibrium check_sampling Check Sampling: - Allow settling - Filter supernatant inconsistent_results->check_sampling check_ph Check pH (for aqueous): - Adjust buffer pH low_solubility->check_ph check_precipitation Check for Precipitation: - Ensure below equilibrium solubility - Cool after warming low_solubility->check_precipitation check_detection Check Detection Limit: - Increase injection volume - Adjust detector sensitivity no_peak->check_detection check_stability Check Compound Stability: - Assess degradation in solvent no_peak->check_stability resolve Issue Resolved check_equilibrium->resolve check_sampling->resolve check_ph->resolve check_precipitation->resolve check_detection->resolve check_stability->resolve resolve->end

Caption: Troubleshooting workflow for this compound solubility experiments.

References

preventing aqueous degradation of N-Despropyl Ropinirole during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for N-Despropyl Ropinirole in aqueous matrices during sample preparation is limited in publicly available literature. The following guidance is based on established principles of analytical chemistry, drug metabolite stability, and information available for the parent compound, Ropinirole. It is crucial to perform compound-specific validation to ensure the stability of this compound under your experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Analyte Degradation: this compound may be susceptible to degradation due to pH, temperature, or oxidative stress.Control pH: Maintain samples at a neutral or slightly acidic pH. Avoid strongly alkaline conditions as Ropinirole has shown lower stability in alkaline environments[1]. • Temperature Control: Keep samples on ice or at 4°C throughout the preparation process. Avoid repeated freeze-thaw cycles. • Use Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent, especially if oxidation is a suspected degradation pathway[2].
Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for this compound.Optimize Extraction Solvent: Test different organic solvents and pH conditions for liquid-liquid extraction (LLE). • Select Appropriate SPE Sorbent: For solid-phase extraction (SPE), screen different sorbent types (e.g., C18, mixed-mode) to find one with the best retention and elution characteristics for the analyte.
High Variability in Results (Poor Precision) Inconsistent Sample Handling: Variations in time, temperature, or procedural steps during sample preparation can lead to inconsistent analyte degradation or recovery.Standardize Workflow: Ensure all samples are processed under identical conditions. Use a timer for critical steps. • Automate Where Possible: Utilize automated liquid handling systems to minimize human error.
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with analyte ionization in the mass spectrometer, leading to signal suppression or enhancement[3].Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects and extraction variability. • Improve Sample Cleanup: Implement a more rigorous cleanup step in your SPE or LLE protocol to remove interfering substances.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products: The analytical method may be separating degradation products of this compound.Conduct Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products[1][4]. This can help in confirming if the unexpected peaks are related to your analyte.
Contamination: Contamination from reagents, vials, or the LC-MS system can introduce extraneous peaks.Analyze Blanks: Inject solvent blanks and matrix blanks to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: While specific studies on this compound are limited, compounds with similar structures (secondary amines and an oxindole core) are susceptible to oxidation. The secondary amine is a potential site for oxidation or nitrosation[5]. The parent compound, Ropinirole, is known to undergo N-despropylation and hydroxylation in vivo[6][7]. Forced degradation studies on Ropinirole have shown it to be more susceptible to degradation under alkaline and oxidative conditions[1][4].

Q2: At what pH should I maintain my aqueous samples to minimize degradation?

A2: It is generally recommended to keep biological samples at a neutral or slightly acidic pH (around 6-7). Ropinirole has demonstrated greater stability in acidic conditions compared to alkaline conditions[1]. Therefore, avoiding high pH during sample storage and preparation is advisable.

Q3: What are the best practices for storing samples containing this compound?

A3: For long-term storage, keep biological samples frozen at -20°C or -80°C. For short-term storage during sample preparation, maintain the samples at 2-8°C. It is also advisable to minimize the exposure of samples to light and to use amber vials if photostability is a concern.

Q4: Can I use a generic sample preparation method for this compound?

A4: While a generic method can be a starting point, it is crucial to optimize and validate the method specifically for this compound. Factors like the choice of extraction solvent, pH, and SPE sorbent can significantly impact the recovery and stability of the analyte.

Q5: How can I confirm that the analyte is degrading during my sample preparation?

A5: To confirm degradation, you can perform a stability experiment. Analyze a set of quality control (QC) samples immediately after preparation (T=0). Then, leave another set of QC samples at the conditions of your sample preparation workflow (e.g., on the benchtop at room temperature) for a specific duration and analyze them. A significant decrease in the analyte concentration over time indicates degradation.

Quantitative Data Summary

The following tables present example stability data that should be generated during method development and validation for this compound.

Table 1: Example Bench-Top Stability of this compound in Human Plasma at Room Temperature (22°C)

Time (hours)Mean Concentration (ng/mL)% of Initial Concentration
050.2100%
248.997.4%
447.594.6%
845.189.8%
2439.879.3%

Table 2: Example Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL)% of Initial Concentration
Cycle 149.899.2%
Cycle 248.797.0%
Cycle 347.995.4%

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

1. Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (HPLC grade)

  • Mixed-mode SPE cartridges (e.g., C8/Strong Cation Exchange)

2. Sample Pre-treatment:

  • Thaw plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of the SIL-IS working solution.

  • Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step helps to precipitate proteins and adjust the pH for SPE loading.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

3. Solid-Phase Extraction:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum or positive pressure for 2 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_Degradation Postulated Aqueous Degradation of this compound N_Despropyl_Ropinirole This compound Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) N_Despropyl_Ropinirole->Oxidized_Metabolite Oxidative Stress (e.g., O2, metal ions) N_Nitroso_Metabolite N-Nitroso Metabolite N_Despropyl_Ropinirole->N_Nitroso_Metabolite Nitrosating Agents (e.g., nitrites in acidic pH)

Caption: Postulated degradation pathways for this compound in aqueous solution.

Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (e.g., with 2% Formic Acid) Add_IS->Precipitate Centrifuge Centrifuge at 10,000 x g Precipitate->Centrifuge SPE_Load SPE: Load Supernatant Centrifuge->SPE_Load SPE_Condition SPE: Condition Cartridge SPE_Condition->SPE_Load SPE_Wash SPE: Wash Cartridge SPE_Load->SPE_Wash SPE_Elute SPE: Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the extraction of this compound from plasma.

Issue Low Analyte Recovery? Check_Degradation Perform Bench-Top Stability Test Issue->Check_Degradation Yes Good_Recovery Proceed with Analysis Issue->Good_Recovery No Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust pH - Add Antioxidant Degradation_Observed->Optimize_Conditions Yes Check_Extraction Optimize Extraction: - Different SPE Sorbent - Different LLE Solvent/pH Degradation_Observed->Check_Extraction No Revalidate Re-validate Method Optimize_Conditions->Revalidate Check_Extraction->Revalidate

References

addressing ion suppression effects for N-Despropyl Ropinirole in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression effects encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Despropyl Ropinirole.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to ion suppression when analyzing this compound, an active metabolite of Ropinirole.[1][2]

Problem: Low or inconsistent signal intensity for this compound.

This is a common symptom of ion suppression, where other components in the sample interfere with the ionization of the target analyte.[3][4][5]

Step 1: Diagnose the Presence of Ion Suppression

The first step is to confirm that ion suppression is indeed the cause of the low signal. The post-column infusion technique is a definitive way to identify the regions in your chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of this compound at a concentration that gives a stable signal when infused directly into the mass spectrometer.

  • Setup: Use a T-connector to introduce the this compound solution into the mobile phase flow after the analytical column but before the MS ion source.

  • Analysis:

    • Inject a blank matrix sample (e.g., plasma or urine without the analyte) onto the LC column.

    • Monitor the signal of this compound.

  • Interpretation: A stable baseline will be observed initially. Any dips or reductions in the baseline signal correspond to the elution of interfering compounds from the matrix, indicating regions of ion suppression.[6][7]

DOT Script for Post-Column Infusion Workflow:

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Matrix) Column Analytical Column Injector->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (this compound) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for the post-column infusion experiment to detect ion suppression.

Step 2: Mitigate Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to reduce its impact.

Option 1: Improve Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[4]

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. A well-chosen SPE sorbent can retain the analyte while allowing salts, phospholipids, and other interfering compounds to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from highly polar or non-polar interferences based on its partitioning behavior between two immiscible solvents.

  • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[3]

Illustrative Comparison of Sample Preparation Techniques:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation854538
Liquid-Liquid Extraction708056
Solid-Phase Extraction959287

Note: These are representative values and will vary depending on the specific matrix and protocol.

Option 2: Optimize Chromatographic Separation

If interfering compounds co-elute with this compound, modifying the chromatography can resolve them.[4][5]

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can alter selectivity and separate the analyte from interferences.

  • Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile), pH, or buffer concentration can change the retention times of both the analyte and interfering compounds.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide higher resolution and can better separate this compound from matrix components.

Option 3: Adjust Mass Spectrometer Settings

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3][5] If your instrumentation allows, testing with an APCI source may be beneficial.

  • Optimize Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages can sometimes help to minimize the impact of interfering compounds.

Option 4: Employ an Internal Standard

Using a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for ion suppression. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[6]

DOT Script for Troubleshooting Logic:

TroubleshootingLogic Start Low/Inconsistent Signal Diagnose Diagnose with Post-Column Infusion Start->Diagnose Suppression_Confirmed Ion Suppression Confirmed? Diagnose->Suppression_Confirmed Improve_SamplePrep Improve Sample Preparation (SPE, LLE) Suppression_Confirmed->Improve_SamplePrep Yes No_Suppression Investigate Other Causes (e.g., instrument issues) Suppression_Confirmed->No_Suppression No Optimize_Chroma Optimize Chromatography Improve_SamplePrep->Optimize_Chroma Adjust_MS Adjust MS Settings Optimize_Chroma->Adjust_MS Use_IS Use Stable Isotope-Labeled Internal Standard Adjust_MS->Use_IS Re_evaluate Re-evaluate Signal Use_IS->Re_evaluate

Caption: A logical workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest (in this case, this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[3][5] These interfering molecules compete with the analyte for ionization in the MS source, leading to a lower-than-expected signal.[4]

Q2: What are the common sources of ion suppression for this compound analysis in biological samples?

A2: Common sources of ion suppression in biological matrices like plasma or urine include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in ESI.

  • Salts: High concentrations of salts from buffers or the biological matrix itself can suppress the ESI signal.[7]

  • Endogenous metabolites: Other small molecules present in the biological sample can co-elute and interfere.[3]

  • Formulation excipients: If analyzing a drug product, excipients from the formulation can also cause ion suppression.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen ion suppression.[3][5] However, this also dilutes your analyte, this compound, which may compromise the sensitivity of the assay, especially for low-concentration samples.[3] It is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q4: Is ion suppression the same in both positive and negative ionization modes?

A4: Not necessarily. Switching the polarity of the ionization mode can sometimes mitigate ion suppression.[3][5] If the interfering compounds ionize preferentially in positive mode, switching to negative mode (if this compound has a response) may reduce the suppression effect, and vice-versa.[5]

Q5: My MS/MS is highly specific. Do I still need to worry about ion suppression?

A5: Yes. Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific fragmentation of your parent ion. However, ion suppression occurs in the ion source before any mass analysis or fragmentation takes place.[3] Therefore, even if you do not see a direct interference in your chromatogram, your analyte's signal can still be suppressed.[5]

Q6: What are the chemical properties of this compound that I should consider?

A6: this compound has the following properties:

  • Molecular Formula: C₁₃H₁₈N₂O[1][2][8][9]

  • Molecular Weight: Approximately 218.3 g/mol [1][8][9]

  • Structure: It is a metabolite of Ropinirole, with the propyl group removed.[2]

  • Ionization: As a secondary amine, it is expected to ionize well in positive mode ESI.

Understanding these properties can aid in the development of both the chromatographic method and the sample preparation procedure.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Level N-Despropyl Ropinirole Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of mass spectrometry for the detection of low-levels of N-Despropyl Ropinirole.

I. Troubleshooting Guide

Encountering issues with sensitivity during your LC-MS/MS analysis of this compound can be a significant hurdle. The following table outlines common problems, their potential causes, and actionable solutions to improve your detection limits.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Signal for this compound Incorrect MRM transitions.Confirm the precursor ion (Q1) for this compound ([M+H]⁺ ≈ 219.15 m/z) and optimize product ions (Q3) by infusing a standard solution and performing a product ion scan.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters: capillary voltage, source temperature, and gas flows (nebulizer and drying gas). This compound, as a secondary amine, should ionize well in positive mode.
Suboptimal mobile phase pH.Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to promote protonation and enhance signal in positive ion mode.
Poor chromatographic peak shape.Adjust the mobile phase composition, gradient slope, or consider a different column chemistry. Tailing peaks can reduce signal intensity.
High Background Noise/Interference Matrix effects from the biological sample (e.g., plasma, urine).Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1]
Contamination from laboratory environment or reagents.Use high-purity solvents and reagents. Thoroughly clean the LC system and mass spectrometer.
Co-elution with an isobaric interference.Modify the chromatographic method to improve separation. Increase the run time or change the mobile phase composition.
Inconsistent or Non-Reproducible Results Instability of the analyte in the sample or prepared extract.Investigate the stability of this compound under different storage conditions (temperature, light exposure). Prepare fresh standards and samples.
Fluctuations in the LC-MS/MS system performance.Perform system suitability tests before each analytical run to ensure consistent performance of the instrument.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Poor Recovery During Sample Preparation Inappropriate SPE sorbent or LLE solvent.For SPE, select a sorbent that provides optimal retention and elution for this compound. For LLE, test different organic solvents and pH conditions to maximize extraction efficiency.
Incomplete elution from the SPE cartridge.Optimize the elution solvent composition and volume. Ensure the elution solvent is strong enough to desorb the analyte from the sorbent.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometric parameters for detecting this compound?

A1: While specific optimal parameters can vary between instruments, the following provides a strong starting point for method development. The precursor ion (Q1) for this compound in positive electrospray ionization (ESI+) mode corresponds to its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 219.15. To determine the most sensitive and specific product ions (Q3), a pure standard of this compound should be infused into the mass spectrometer, and a product ion scan should be performed. The most abundant and stable fragment ions should then be selected for Multiple Reaction Monitoring (MRM) transitions.

Q2: How can I improve the chromatographic separation of this compound from Ropinirole and other metabolites?

A2: Achieving good chromatographic separation is crucial for accurate quantification. Consider the following:

  • Column Choice: A C18 column is a common and effective choice for the analysis of Ropinirole and its metabolites.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The acid helps to protonate the analytes, leading to better peak shape and ionization efficiency.

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary to achieve a good separation of the parent drug and its more polar metabolite, this compound.

Q3: What are the most effective sample preparation techniques for low-level detection of this compound in biological matrices?

A3: For low-level detection, a simple protein precipitation may not be sufficient to remove matrix interferences. More advanced techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte of interest. A mixed-mode cation exchange (MCX) sorbent can be particularly effective for basic compounds like this compound.

  • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. The choice of organic solvent and the pH of the aqueous phase are critical parameters to optimize for maximizing the recovery of this compound.

Q4: Should I use a stable isotope-labeled internal standard for this compound?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is highly recommended. A SIL internal standard will co-elute with the analyte and experience similar ionization and matrix effects, leading to more accurate and precise quantification, especially at low concentrations. If a SIL internal standard for the metabolite is not available, a SIL version of the parent drug (Ropinirole-d4) or a structurally similar compound can be used, but with potentially less accuracy.

Q5: How can I confirm that the peak I am seeing at the expected retention time is indeed this compound?

A5: To confirm the identity of the peak, you should:

  • Analyze a certified reference standard of this compound to confirm the retention time and MRM transitions.

  • Use multiple MRM transitions: Monitor at least two different product ions for this compound. The ratio of the peak areas of these two transitions should be consistent between the standards and the unknown samples.

  • Spike a blank matrix sample with a known concentration of the this compound standard and analyze it to see if the peak at the expected retention time increases in intensity.

III. Quantitative Data Summary

The following table summarizes the reported limits of quantification for Ropinirole in various studies, which can serve as a benchmark when developing a sensitive method for its metabolite, this compound. Achieving similar or better sensitivity for the metabolite is a common goal in bioanalytical method development.

CompoundMatrixMethodLower Limit of Quantitation (LLOQ)Reference
RopiniroleHuman PlasmaLC-MS/MS20 pg/mL--INVALID-LINK--
RopiniroleHuman PlasmaLC-MS/MS3.45 pg/mL--INVALID-LINK--
RopiniroleRat PlasmaLC-MS/MS0.01 ng/mL--INVALID-LINK--
RopiniroleRat Brain HomogenateLC-MS/MS0.01 ng/mL--INVALID-LINK--

IV. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound and Ropinirole with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • Ropinirole: Q1: 261.2 m/z → Q3: 114.2 m/z (quantifier), additional qualifying transitions should be monitored.

    • This compound: Q1: 219.2 m/z → Q3: To be determined by infusion of a standard.

V. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Data Data Acquisition and Processing MS->Data Troubleshooting_Flow Start Low/No Signal for This compound CheckMS Check MS Parameters (MRM, Source) Start->CheckMS CheckLC Check LC Conditions (Peak Shape, Retention) Start->CheckLC CheckSamplePrep Review Sample Prep (Recovery, Matrix Effects) Start->CheckSamplePrep OptimizeMS Optimize MRM & Source CheckMS->OptimizeMS OptimizeLC Adjust Mobile Phase/Gradient CheckLC->OptimizeLC ImproveSamplePrep Refine SPE/LLE Protocol CheckSamplePrep->ImproveSamplePrep Success Signal Improved OptimizeMS->Success OptimizeLC->Success ImproveSamplePrep->Success

References

Technical Support Center: Isolation of N-Despropyl Ropinirole from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of N-Despropyl Ropinirole from biological matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological samples?

A1: this compound, the primary metabolite of Ropinirole, is more polar than its parent compound. This increased polarity can lead to several challenges during extraction, including:

  • Low recovery with traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols optimized for the more non-polar parent drug.

  • Significant matrix effects , particularly ion suppression in LC-MS/MS analysis, due to co-elution with endogenous polar compounds from the biological matrix.[1]

  • Analyte instability under certain pH and temperature conditions during sample processing and storage.[2]

  • Difficulty in achieving low limits of quantification (LLOQ) required for pharmacokinetic studies, especially at early or late time points.

Q2: Which extraction technique is best suited for this compound?

A2: The optimal extraction technique depends on the specific requirements of the assay, such as required LLOQ, sample throughput, and available equipment.

  • Solid-Phase Extraction (SPE) , particularly using mixed-mode or hydrophilic interaction liquid chromatography (HILIC) stationary phases, is often effective for polar metabolites.[3] Mixed-mode SPE combines reversed-phase and ion-exchange retention mechanisms, providing enhanced selectivity.

  • Liquid-Liquid Extraction (LLE) can be optimized by adjusting the pH of the aqueous sample to neutralize the analyte and using a more polar extraction solvent. However, achieving high recovery for polar metabolites can be challenging.

  • Protein Precipitation (PPT) is a simpler but less clean extraction method. While fast, it often results in significant matrix effects and may not be suitable for assays requiring low detection limits.[4]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate and precise quantification. Strategies include:

  • Optimizing the extraction procedure to selectively isolate the analyte and remove interfering matrix components. This may involve using a more specific SPE sorbent or a multi-step LLE.

  • Improving chromatographic separation to resolve this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar analytes.[5]

  • Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS can effectively compensate for matrix-induced ion suppression or enhancement.

  • Sample dilution , which can reduce the concentration of interfering components, although this may compromise the limit of detection.

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: Understanding the physicochemical properties of this compound is fundamental for developing effective extraction and analytical methods.

PropertyValueImplication for Extraction
Molecular Formula C₁₃H₁₈N₂O[5]---
Molecular Weight 218.3 g/mol [5]---
logP 1.54 - 1.8[6]Indicates higher polarity than Ropinirole (logP ≈ 2.7), suggesting weaker retention on reversed-phase sorbents and requiring more polar LLE solvents.
pKa (Strongest Basic) 10.25[6]The molecule is positively charged at physiological pH. Adjusting the sample pH to >11 will neutralize the amine for efficient extraction with non-polar solvents in LLE or retention in reversed-phase SPE.
pKa (Strongest Acidic) 12.27[6]The lactam group is weakly acidic.

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential CauseSuggested Solution
Inappropriate SPE Sorbent This compound's polarity may lead to poor retention on standard C18 sorbents. Consider using a mixed-mode cation exchange (MCX) sorbent to utilize both reversed-phase and ion-exchange interactions. Alternatively, a polymeric sorbent like Oasis HLB can be effective.
Incorrect Sample pH during LLE or SPE Loading For LLE with a non-polar solvent or retention on a reversed-phase SPE sorbent, adjust the sample pH to be at least 2 units above the pKa of the basic amine (i.e., pH > 12) to neutralize the analyte and maximize partitioning/retention.
LLE Solvent is Too Non-Polar For LLE, single-solvent systems like hexane or methyl tert-butyl ether (MTBE) may be too non-polar. Try a more polar solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/isopropanol).[1]
Insufficient Elution Solvent Strength in SPE If the analyte is strongly retained, the elution solvent may be too weak. For reversed-phase SPE, increase the percentage of organic solvent in the elution buffer. For mixed-mode SPE, ensure the elution buffer contains a component to disrupt the ion-exchange interaction (e.g., ammonia for cation exchange).
Analyte Instability This compound may be susceptible to degradation at extreme pH or high temperatures.[1] Perform stability tests at each step of the extraction process. Keep samples on ice and minimize processing time.
Problem 2: High Matrix Effects (Ion Suppression/Enhancement)
Potential CauseSuggested Solution
Co-elution of Phospholipids Phospholipids are a common source of matrix effects in plasma samples. Optimize the SPE wash step with a solvent mixture that removes phospholipids without eluting the analyte (e.g., a higher percentage of organic solvent in the aqueous wash buffer). LLE with ethyl acetate has been shown to reduce lysoglycerophosphocholines.[1][7]
Insufficient Chromatographic Resolution If using reversed-phase HPLC, consider switching to a HILIC column. HILIC can provide better retention and separation of polar compounds from other polar interferences.[5][8]
Inadequate Sample Clean-up Protein precipitation alone is often insufficient. Couple PPT with a subsequent SPE or LLE step for a more thorough clean-up.[9]
Non-optimal LC-MS/MS Source Conditions Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and reduce the impact of matrix components on analyte ionization.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Plasma (Example)

This protocol is a starting point and may require optimization.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (e.g., Oasis MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte, disrupting the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/MS Analysis (Example)

This protocol is based on a method where this compound was used as an internal standard.[5]

  • Column: XBridge HILIC BEH analytical column (150.0 × 2.1 mm i.d., 3.5 µm particle size)[5]

  • Mobile Phase: Isocratic elution with 88% acetonitrile and 12% 15 mM aqueous ammonium formate buffer (pH 6.5).[5]

  • Flow Rate: 0.25 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • MRM Transition (Example): To be determined by direct infusion of an this compound standard.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Pre-treatment cluster_spe Mixed-Mode SPE cluster_analysis Analysis Preparation plasma Plasma Sample (200 µL) acid 4% Phosphoric Acid (200 µL) plasma->acid vortex Vortex Mix acid->vortex load Load Sample vortex->load condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (0.1 M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Mixed-Mode SPE of this compound.

troubleshooting_low_recovery cluster_retention_issues Retention Issues cluster_elution_issues Elution Issues start Low Recovery Observed check_breakthrough Analyte in Flow-through or Wash Fractions? start->check_breakthrough yes_breakthrough Yes check_breakthrough->yes_breakthrough Yes no_breakthrough No check_breakthrough->no_breakthrough No increase_ph Increase Sample pH (for RP-SPE/LLE) yes_breakthrough->increase_ph change_sorbent Use Mixed-Mode or HILIC SPE yes_breakthrough->change_sorbent decrease_wash_strength Decrease Organic % in Wash Solvent yes_breakthrough->decrease_wash_strength increase_elution_strength Increase Organic % or add NH4OH to Eluent no_breakthrough->increase_elution_strength increase_elution_volume Increase Elution Volume no_breakthrough->increase_elution_volume check_stability Check Analyte Stability increase_elution_volume->check_stability degradation Degradation Confirmed check_stability->degradation Yes stability_solutions Keep Samples Cold Minimize Processing Time Use Stabilizers degradation->stability_solutions

References

Technical Support Center: Robust Quantification of N-Despropyl Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the robust quantification of N-Despropyl Ropinirole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this primary metabolite of Ropinirole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the major and pharmacologically active metabolite of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] Its quantification in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a comprehensive understanding of Ropinirole's metabolism, efficacy, and safety profile.

Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely accepted and robust method for the quantification of this compound in biological matrices.[2][3] This technique offers high sensitivity, selectivity, and speed, which are essential for analyzing complex biological samples with low concentrations of the analyte.

Q3: How can I handle matrix effects in my this compound assay?

A3: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in bioanalysis.[4] To mitigate these effects, it is crucial to develop a robust sample preparation method. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing interfering substances.[2][4] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects.

Q4: What are the key validation parameters I need to assess for my this compound quantification method?

A4: According to regulatory guidelines (e.g., FDA, EMA), a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability.[2]

Q5: What are the expected MRM transitions for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH with analyte pKa.2. Column degradation or contamination.3. Inappropriate sample solvent.1. Adjust mobile phase pH. This compound is a basic compound; a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape.2. Flush the column with a strong solvent, or replace the column if necessary.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Suboptimal MS/MS parameters (e.g., collision energy, cone voltage).2. Inefficient sample extraction and recovery.3. Ion suppression due to matrix effects.1. Optimize MS/MS parameters by infusing a standard solution of this compound.2. Evaluate different SPE sorbents or LLE solvents to improve recovery. Ensure complete elution from the SPE cartridge.3. Improve sample cleanup. Dilute the sample if possible. Use a stable isotope-labeled internal standard.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Instability of the analyte in the matrix or in processed samples.3. Carryover from previous injections.1. Ensure consistent and precise pipetting and extraction procedures. Use an automated liquid handler if available.2. Perform stability studies (freeze-thaw, bench-top, long-term) to assess analyte stability and adjust sample handling procedures accordingly.[5]3. Optimize the autosampler wash procedure with a strong solvent to minimize carryover.
Inaccurate Results 1. Incorrect calibration standards or quality control (QC) sample preparation.2. Use of an inappropriate internal standard.3. Co-eluting interferences.1. Verify the concentration and purity of the reference standard. Prepare fresh calibration standards and QCs.2. Ideally, use a stable isotope-labeled this compound. If unavailable, select an analog with similar chromatographic and mass spectrometric behavior.3. Improve chromatographic separation by modifying the gradient or using a different column. Check for interferences from metabolites or co-administered drugs.

Experimental Protocols

The following protocols are adapted from validated methods for the parent drug, Ropinirole, and should be fully validated for the quantification of this compound.

UPLC-MS/MS Method for Quantification in Human Plasma

This protocol is an adaptation of a method for Ropinirole and should be optimized and validated for this compound.[2]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of human plasma sample, previously spiked with the internal standard (e.g., this compound-d4), onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. UPLC-MS/MS Conditions

  • UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (to be optimized):

    • This compound: Precursor ion (Q1) m/z 219.2 -> Product ion (Q3) to be determined

    • Internal Standard (e.g., this compound-d4): Precursor ion (Q1) m/z 223.2 -> Product ion (Q3) to be determined

Stability Assessment

Evaluate the stability of this compound in plasma under various conditions:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.[6]

  • Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 1, 3, 6 months).

  • Post-Preparative Stability: Analyze reconstituted samples kept in the autosampler for a certain period (e.g., 24 hours).

Quantitative Data Summary

The following tables summarize typical validation results for a bioanalytical method. These values are illustrative and should be established during method validation for this compound.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Accuracy and Precision at LLOQWithin ±20%

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low0.15< 15%± 15%< 15%± 15%
Medium5.0< 15%± 15%< 15%± 15%
High40.0< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Factor
This compound> 85%0.95 - 1.05
Internal Standard> 85%0.95 - 1.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute evap Evaporation elute->evap recon Reconstitution evap->recon inject Injection recon->inject separation UPLC Separation inject->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_intensity Intensity Issues cluster_variability Variability Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_intensity Low Signal? start->low_intensity high_variability High Variability? start->high_variability check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_column Check/Replace Column peak_shape->check_column Yes check_solvent Modify Sample Solvent peak_shape->check_solvent Yes optimize_ms Optimize MS/MS Parameters low_intensity->optimize_ms Yes improve_recovery Improve Sample Recovery low_intensity->improve_recovery Yes check_matrix Investigate Matrix Effects low_intensity->check_matrix Yes check_prep Standardize Sample Prep high_variability->check_prep Yes check_stability Assess Analyte Stability high_variability->check_stability Yes check_carryover Optimize Wash Method high_variability->check_carryover Yes

References

Validation & Comparative

Comparative Potency of N-Despropyl Ropinirole vs. Ropinirole at Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the potency of ropinirole and its major metabolite, N-Despropyl Ropinirole (also known as SKF-104557), at human dopamine D2 and D3 receptors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] It exerts its therapeutic effects by stimulating dopamine receptors in the brain.[3][4] Ropinirole is metabolized in the liver, principally by the cytochrome P450 enzyme CYP1A2, to several metabolites, with this compound being a major one found in urine.[1][2][4][5][6][7] Understanding the activity of this metabolite is crucial for a comprehensive understanding of ropinirole's overall pharmacological profile.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following table summarizes the quantitative data on the binding affinity (pKi) and functional potency (pEC50) of ropinirole and this compound at human dopamine D2 and D3 receptors.

CompoundReceptorRadioligand Binding Affinity (pKi)Functional Potency (pEC50)Agonist Activity
Ropinirole hD25.77.4 ± 0.1Full Agonist
hD37.08.4 ± 0.1Full Agonist
This compound hD25.7Not explicitly quantified, but lower than ropiniroleFull Agonist
(SKF-104557) hD37.0Not explicitly quantified, but lower than ropiniroleFull Agonist

Data sourced from a study by Coldwell et al. (1999) using Chinese hamster ovary (CHO) cells expressing human dopamine receptors.[8][9] The study noted that while this compound (SKF-104557) exhibited radioligand binding affinities similar to the parent compound, its functional potencies were lower.[8][9] Ropinirole demonstrates a higher affinity and functional potency for the D3 receptor over the D2 receptor.[8][10]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

Radioligand Binding Assays

This experiment was conducted to determine the binding affinity of the compounds for dopamine D2 and D3 receptors.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human dopamine D2 or D3 receptors were cultured and harvested.

  • Membrane Preparation: Cell membranes were prepared from the cultured CHO cells.

  • Incubation: The cell membranes were incubated with a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the test compounds (ropinirole or this compound).

  • Separation: Bound and free radioligand were separated by filtration.

  • Quantification: The amount of bound radioligand was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Functional Assays (Microphysiometry)

This experiment was performed to measure the functional potency of the compounds as dopamine receptor agonists.

  • Cell Culture: CHO cells expressing human dopamine D2 or D3 receptors were cultured on Cytosensor® microphysiometer sensor chips.

  • Perfusion: The cells were perfused with a buffer solution.

  • Agonist Application: Increasing concentrations of the test compounds were applied to the cells at set intervals.

  • Measurement of Extracellular Acidification Rate: The microphysiometer measured changes in the extracellular acidification rate, which is an indicator of cellular metabolic activity and receptor activation.

  • Data Analysis: The concentration of the agonist that produced 50% of the maximal response (EC50) was determined from the concentration-response curves.

Mandatory Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity, and other downstream signaling events.[4]

G_protein_signaling cluster_membrane Cell Membrane Ropinirole Ropinirole / this compound Receptor Dopamine D2/D3 Receptor Ropinirole->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D2/D3 receptor signaling pathway activated by ropinirole.

Experimental Workflow for Potency Determination

The following diagram illustrates the general workflow for determining the binding affinity and functional potency of the compounds.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Microphysiometry) b1 CHO Cells with hD2/hD3 Receptors b2 Membrane Preparation b1->b2 b3 Incubation with Radioligand and Test Compound b2->b3 b4 Separation and Counting b3->b4 b5 Calculate pKi b4->b5 end Comparative Potency Data b5->end f1 CHO Cells on Sensor Chip f2 Perfusion and Agonist Application f1->f2 f3 Measure Extracellular Acidification Rate f2->f3 f4 Generate Concentration- Response Curve f3->f4 f5 Calculate pEC50 f4->f5 f5->end start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Workflow for determining binding affinity and functional potency.

References

A Comparative Guide to Analytical Methods for N-Despropyl Ropinirole Impurity in Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of validated analytical methods for the determination of N-Despropyl Ropinirole, a known impurity of the dopamine agonist Ropinirole. The following sections detail the experimental protocols and performance data of various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.

Comparative Analysis of Analytical Methods

The determination of this compound and other impurities in Ropinirole is crucial for quality control. Several chromatographic methods have been developed and validated for this purpose. The primary methods employed are reverse-phase HPLC (RP-HPLC) and UPLC, offering high resolution and sensitivity.[1][2][3]

A novel gradient reversed-phase HPLC method has been successfully developed for the quantitative determination of Ropinirole hydrochloride and its six impurities, including this compound.[1][4] This method, along with others, has been validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2]

An improved UHPLC method was developed applying analytical quality by design principles to address selectivity issues found in the current European Pharmacopoeia method, which showed co-elution of certain impurities.[2] This highlights the importance of method optimization for accurate impurity profiling. Capillary liquid chromatography (CLC) has also been explored as a powerful tool for the separation and quantification of Ropinirole and its related impurities.[5]

The following tables summarize the validation data from various published methods, providing a clear comparison of their performance characteristics.

Data Presentation

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (RP-HPLC)Method 2 (UPLC)Method 3 (RP-HPLC)
Column Inertsil ODS-3V (250 mm x 4.6 mm), 5 µm[1][4]Acquity UPLC BEH C8[2]Phenomenex Luna C8 (250 X 4.6 mm, 5 μm)[6]
Mobile Phase A 0.1 M phosphate buffer (pH 7.1) and acetonitrile (90:10 v/v)[1]Acidic buffer (pH 2.5)[2]Potassium phosphate buffer (pH 7.5 ± 0.05)[6]
Mobile Phase B 0.1 M phosphate buffer (pH 7.1) and acetonitrile (60:40 v/v)[1]70/30% (v/v) solution of acetonitrile/methanol[2]Methanol[6]
Flow Rate 1.2 mL/min[1]Not Specified1.0 mL/min[6]
Detection Wavelength 215 nm[1]250 nm[2]250 nm[6]
Gradient Gradient[1]Gradient[2]Isocratic (25:75 v/v)[6]
Run Time Not Specified< 75 min[2]20 min[6]

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1 (RP-HPLC)Method 2 (UPLC)Method 3 (RP-HPLC)
Linearity Range Not SpecifiedNot Specified50% to 150% of assay working concentration (0.016 mg/mL)[6]
Correlation Coefficient (r²) Not SpecifiedNot Specified0.9999[6]
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Determined for impurities at 0.1, 0.25, 0.50, 0.62 and 0.75% of analyte concentration.[7]Validated for accuracy[2]100.3% - 100.5%[6]
Precision Validated for precision[1]Validated for precision[2]Validated for precision[6]

Experimental Protocols

Method 1: Gradient RP-HPLC for Ropinirole and its Impurities[1]
  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm), 5 µm particle size.

  • Mobile Phase:

    • Solvent A: A mixture of 0.1 M phosphate buffer (pH 7.1) and acetonitrile in the ratio of 90:10 (v/v).

    • Solvent B: A mixture of 0.1 M phosphate buffer (pH 7.1) and acetonitrile in the ratio of 60:40 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 215 nm.

  • Gradient Program: A novel gradient program is utilized to achieve a resolution of greater than 2.0 for all closely eluting impurities.

  • Validation: The method was validated as per ICH guidelines for specificity, linearity, limit of detection, limit of quantification, accuracy, precision, and robustness.

Method 2: Improved UHPLC Method for Process-Related Impurities[2]
  • Chromatographic System: An ultra-high-performance liquid chromatograph.

  • Column: Acquity UPLC BEH C8.

  • Mobile Phase:

    • Mobile Phase A: Acidic buffer (pH = 2.5).

    • Mobile Phase B: 70/30% (v/v) solution of acetonitrile/methanol.

  • Detection: UV detection at 250 nm.

  • Method Development: An analytical quality by design (AQbD) approach was used to optimize the separation, investigating critical method parameters such as column temperature, the ratio of methanol in mobile phase B, and gradient slope.

  • Validation: The developed method was validated for precision, accuracy, linearity, and sensitivity.

Method 3: Isocratic RP-HPLC for Ropinirole Estimation[6]
  • Chromatographic System: A reverse-phase high-performance liquid chromatograph.

  • Column: Phenomenex Luna C8 (250 X 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of potassium phosphate buffer (pH 7.5 ± 0.05) and methanol in the ratio of 25:75 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 250 nm.

  • Run Time: 20 minutes, with Ropinirole eluting at approximately 15 minutes.

  • Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, sensitivity, robustness, and solution stability.

Mandatory Visualizations

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ropinirole Drug Substance/Product Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Detection UV Detection (215-250 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Impurity Levels) Integration->Report Method_Comparison cluster_methods Analytical Methods cluster_params Key Comparison Parameters HPLC HPLC Selectivity Selectivity & Resolution HPLC->Selectivity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Speed Analysis Time HPLC->Speed Robustness Method Robustness HPLC->Robustness UPLC UPLC UPLC->Selectivity UPLC->Sensitivity UPLC->Speed UPLC->Robustness CLC Capillary Liquid Chromatography CLC->Selectivity CLC->Sensitivity CLC->Speed CLC->Robustness

References

A Researcher's Guide to Sourcing and Utilizing N-Despropyl Ropinirole Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the analysis of ropinirole and its related impurities, the procurement of high-quality certified reference materials (CRMs) is a critical first step. N-Despropyl Ropinirole, a key metabolite and potential impurity of the dopamine agonist ropinirole, is of significant interest in pharmaceutical quality control and bioanalytical studies.[1][2] This guide provides a comparative overview of commercially available this compound CRMs, details established analytical methodologies for its quantification, and presents a typical experimental workflow for its analysis.

Comparison of Commercially Available this compound CRMs

The selection of a suitable CRM is fundamental to ensuring the accuracy and reliability of analytical data. Several reputable suppliers offer this compound as a certified reference material. While direct comparative performance data is not publicly available, the following table summarizes key information from various suppliers to aid in the selection process. All listed suppliers provide a Certificate of Analysis (CoA) with their products, which typically includes data from techniques such as ¹H-NMR, Mass Spectrometry, and HPLC to confirm the identity and purity of the compound.

SupplierProduct NameCAS NumberMolecular FormulaPurity SpecificationAdditional Information
LGC Standards This compound-d3106916-16-9 (unlabeled)C₁₃H₁₅D₃N₂ONot specifiedIsotopically labeled metabolite.[3]
SynThink N-Nitroso Despropyl RopiniroleNot AvailableC₁₃H₁₇N₃O₂Not specifiedProvides a comprehensive CoA with ¹H-NMR, Mass, HPLC, IR, and TGA data.[4]
Veeprho N-Nitroso Despropyl RopiniroleNot AvailableC₁₃H₁₇N₃O₂Not specifiedHighly characterized reference material meeting USP, EMA, JP, and BP standards for nitrosamine compounds.[5]
Cayman Chemical This compound106916-16-9C₁₃H₁₈N₂O≥98%Also known as SKF 104557.[1][2]
Santa Cruz Biotechnology This compound106916-16-9C₁₃H₁₈N₂ONot specified
Simson Pharma Limited N-Nitroso Despropyl RopiniroleNot AvailableC₁₃H₁₇N₃O₂Not specifiedAccompanied by a Certificate of Analysis.
Clearsynth N-Nitroso Despropyl RopiniroleNot AvailableC₁₃H₁₇N₃O₂Not specifiedProvides material specifications, certification, and handling/storage conditions.

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted technique for the quantification of this compound and other ropinirole-related impurities in pharmaceutical formulations. The following protocol is a synthesis of validated methods reported in the scientific literature.

Experimental Protocol

1. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS)
Mobile Phase Acetonitrile and 0.05 M Glacial Acetic Acid (pH 3.0) in a 50:50 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound certified reference material in the mobile phase to prepare a stock solution of known concentration. Further dilute the stock solution with the mobile phase to obtain working standard solutions at various concentration levels.

  • Sample Solution: For the analysis of a drug product, accurately weigh and crush a number of tablets. Extract the powder with a known volume of mobile phase, sonicate to ensure complete dissolution of the analyte, and filter the solution through a 0.45 µm membrane filter before injection.

3. Method Validation Parameters:

The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Typical validation parameters and their acceptable limits are summarized below.

Validation ParameterTypical Results
Linearity (Concentration Range) 4 - 12 µg/mL
Correlation Coefficient (r²) > 0.997
Accuracy (% Recovery) 99.0 - 99.89%
Precision (% RSD) Intraday: < 2%, Interday: < 2%
Limit of Detection (LOD) 0.061 µg/mL
Limit of Quantification (LOQ) 0.184 µg/mL

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key stages of the process.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting CRM This compound CRM Stock_Std Stock Standard Solution CRM->Stock_Std Dissolve in Mobile Phase Work_Std Working Standard Solutions Stock_Std->Work_Std Dilute HPLC HPLC System Work_Std->HPLC Drug_Product Ropinirole Drug Product Sample_Sol Sample Solution Drug_Product->Sample_Sol Extract & Filter Sample_Sol->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Analytical workflow for this compound quantification.

signaling_pathway Ropinirole_Metabolism Ropinirole Metabolism (in vivo) N_Despropylation N-Despropylation (CYP1A2 mediated) Ropinirole_Metabolism->N_Despropylation N_Despropyl_Ropinirole This compound (Metabolite/Impurity) N_Despropylation->N_Despropyl_Ropinirole Further_Metabolism Further Metabolism N_Despropyl_Ropinirole->Further_Metabolism Excretion Urinary Excretion Further_Metabolism->Excretion

Caption: Metabolic pathway of Ropinirole to this compound.

By utilizing high-quality certified reference materials and adhering to validated analytical methods, researchers can ensure the accuracy and consistency of their findings in the analysis of ropinirole and its related substances. The information and protocols provided in this guide serve as a valuable resource for professionals in the pharmaceutical industry.

References

A Comparative Guide to the Cross-Validation of N-Despropyl Ropinirole Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Cross-Validation

Cross-validation of an analytical method is a critical process to ensure that a validated method yields consistent and reliable results across different laboratories, with different analysts, or using different instrumentation. This process is essential for regulatory compliance and data integrity, particularly in multi-site clinical trials or when analytical testing is outsourced.

Experimental Methodologies

The most common analytical techniques for the quantification of Ropinirole and its metabolites, including N-Despropyl Ropinirole, in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection. The following sections detail typical experimental protocols employed in these analyses.

Sample Preparation: Solid Phase Extraction (SPE)

A widely used technique for extracting Ropinirole and its metabolites from plasma involves solid-phase extraction.

Protocol:

  • Aliquots of human plasma samples are spiked with an internal standard.

  • The samples are then loaded onto a pre-conditioned SPE cartridge.

  • The cartridges are washed with a series of solutions to remove interfering substances.

  • The analyte and internal standard are eluted with an appropriate solvent.

  • The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the chromatographic system.

Chromatographic and Mass Spectrometric Conditions

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for the separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Flow rates are typically in the range of 0.5 to 1.0 mL/min.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Comparison of Analytical Method Validation Parameters

The following table summarizes the validation parameters for Ropinirole from a representative LC-MS/MS method. While specific data for this compound from a direct comparative study is limited, these parameters for the parent drug provide a benchmark for what would be expected for its metabolite.

ParameterMethod 1 (LC-MS/MS)Acceptance Criteria
Linearity Range 20 - 1,200 pg/mL[1]Correlation coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal valuesWithin ±15% (±20% at LLOQ)
Precision (% CV) Intra-day: < 15% Inter-day: < 15%[1]≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 20 pg/mL[1]Signal-to-noise ratio ≥ 10
Recovery (%) 90.45%[1]Consistent and reproducible

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for bioanalytical method validation and the logical relationships between key validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid Phase Extraction spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

A typical bioanalytical experimental workflow.

validation_parameters cluster_core Core Validation Parameters cluster_derived Derived & Supporting Parameters Accuracy Accuracy CrossValidation Cross-Validation Accuracy->CrossValidation Precision Precision Precision->CrossValidation Linearity Linearity Linearity->CrossValidation LLOQ LLOQ LLOQ->CrossValidation Selectivity Selectivity Selectivity->CrossValidation Robustness Robustness Stability Stability Recovery Recovery CrossValidation->Robustness CrossValidation->Stability CrossValidation->Recovery

Logical relationship of cross-validation parameters.

Conclusion and Future Recommendations

The analysis of this compound is crucial for understanding the complete pharmacokinetic profile of Ropinirole. While validated methods for the parent drug are well-documented, there is a clear need for dedicated inter-laboratory cross-validation studies for its primary metabolite, this compound. Such studies would establish standardized and universally accepted analytical methods, ensuring the comparability and reliability of data generated across different research and clinical sites. Future work should focus on a multi-laboratory study using a common protocol and a shared set of quality control samples to establish the accuracy, precision, and overall robustness of this compound quantification methods. This will ultimately contribute to a more comprehensive understanding of Ropinirole's disposition and enhance the quality of data in clinical and research settings.

References

N-Despropyl Ropinirole: A Comparative Analysis of Dopamine D2 and D3 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of N-Despropyl Ropinirole and its parent compound, Ropinirole, for the dopamine D2 and D3 receptors. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective evaluation for research and drug development purposes.

Introduction

Ropinirole is a non-ergoline dopamine agonist with a higher affinity for the D3 receptor subtype compared to the D2 receptor.[1][2] It is clinically used in the treatment of Parkinson's disease and restless legs syndrome.[3] The primary metabolite of Ropinirole is this compound (also known as SKF-104557).[4][5] Understanding the receptor binding profile of this major metabolite is crucial for a comprehensive understanding of Ropinirole's overall pharmacological effect and for the development of new, more selective dopamine receptor agonists.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities (pKi and Ki values) of this compound and Ropinirole for human dopamine D2 and D3 receptors as determined by radioligand binding assays.

CompoundReceptorpKiKi (nM)D3 vs D2 Selectivity (fold)
This compound hD25.7200020
hD37.0100
Ropinirole hD2~6.7~20020
hD38.010

Data sourced from Coldwell et al., 1999. The pKi for Ropinirole at hD2 was estimated based on the reported 20-fold selectivity over hD3.

Key Observations

  • D3 Receptor Preference: Both Ropinirole and its N-despropyl metabolite exhibit a higher affinity for the D3 receptor compared to the D2 receptor.[2]

  • Reduced Affinity of Metabolite: this compound shows a significantly lower affinity for both D2 and D3 receptors compared to the parent compound, Ropinirole.

  • Maintained Selectivity: Despite the overall reduction in affinity, this compound maintains a 20-fold selectivity for the D3 receptor over the D2 receptor, similar to Ropinirole.

Experimental Protocols

The binding affinities presented in this guide were determined using a competitive radioligand binding assay. Below is a detailed description of the typical methodology.

Objective: To determine the binding affinity (Ki) of test compounds (this compound and Ropinirole) for human dopamine D2 and D3 receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2(long) or D3 receptor.

  • Radioligand: A substance with high affinity for the target receptors that is labeled with a radioactive isotope (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).

  • Test Compounds: this compound and Ropinirole at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled drug that binds to the target receptor (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the samples.

Procedure:

  • Membrane Preparation: The CHO cells expressing the D2 or D3 receptors are cultured and then harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

  • Incubation: The prepared cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of experiments is conducted with the non-specific binding control.

  • Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_0 D2/D3 Receptor Signaling Dopamine / Agonist Dopamine / Agonist D2/D3 Receptor D2/D3 Receptor Dopamine / Agonist->D2/D3 Receptor Binds to Gi/o Protein Gi/o Protein D2/D3 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Modulates

Caption: Simplified signaling pathway of D2/D3 dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_1 Radioligand Binding Assay Workflow A Receptor Membrane Preparation B Incubation with Radioligand & Compound A->B C Filtration to Separate Bound & Unbound Ligand B->C D Quantification of Radioactivity C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow of a typical radioligand binding assay.

Comparison of Binding Affinities (Ki in nM)

G cluster_2 Binding Affinity Comparison Ropinirole Ropinirole D2_R D2 Receptor (Ki ≈ 200 nM) Ropinirole->D2_R Binds to D3_R D3 Receptor (Ki = 10 nM) Ropinirole->D3_R Binds to NDR N-Despropyl Ropinirole D2_NDR D2 Receptor (Ki = 2000 nM) NDR->D2_NDR Binds to D3_NDR D3 Receptor (Ki = 100 nM) NDR->D3_NDR Binds to

Caption: Comparative binding affinities of Ropinirole and its metabolite.

References

Navigating the Analytical Landscape: A Comparative Guide to N-Despropyl Ropinirole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical methodologies for the quantification of N-Despropyl Ropinirole reveals a landscape of robust in-lab validation, yet a conspicuous absence of direct inter-laboratory precision studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of existing analytical methods, their reported precision, and the overarching regulatory expectations for cross-laboratory validation, thereby offering a foundational understanding for future analytical endeavors.

This compound, the primary active metabolite of the dopamine agonist Ropinirole, is a key analyte in pharmacokinetic and toxicokinetic studies. The accuracy and precision of its quantification are paramount for the correct interpretation of these studies. While numerous laboratories have developed and validated methods for its measurement, a formal inter-laboratory comparison to establish reproducibility across different sites remains unpublished. This guide synthesizes the available data on single-laboratory validation efforts and contextualizes them within the broader regulatory framework for bioanalytical method validation.

Performance of Existing Analytical Methods: A Comparative Overview

The primary analytical technique for the quantification of Ropinirole and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. While direct inter-laboratory precision data for this compound is not available, the intra- and inter-assay precision from several single-laboratory studies on Ropinirole provide a valuable benchmark for expected method performance.

AnalyteLLOQ (pg/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Laboratory/Study
Ropinirole80≤ 20% at LLOQ, ≤ 15% at other concentrations≤ 20% at LLOQ, ≤ 15% at other concentrationsContin, M., et al. (2016)[1]
Ropinirole20< 15%< 15%Bhatt, J., et al. (2006)[2]
Ropinirole5001.11 - 3.58%2.42 - 3.89%Heidari, R., et al. (2014)[3]
Ropinirole HClN/A0.27%0.26%Talluri, R., et al. (2014)[4]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

The data consistently demonstrates that validated LC-MS/MS methods can achieve high precision, with coefficients of variation generally well within the 15% limit stipulated by regulatory guidelines for bioanalytical method validation.

Experimental Protocols: A Synthesis of Methodologies

The following protocol represents a harmonized approach based on several published methods for the quantification of Ropinirole and its metabolites.

1. Sample Preparation:

  • Matrix: Human Plasma.

  • Extraction Technique: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate the analyte and internal standard from plasma proteins and other endogenous components. For LLE, tert-butyl methyl ether is a frequently used solvent.[1]

2. Internal Standard (IS):

  • A suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., lamotrigine), is added to the plasma samples, calibrators, and quality control samples at a constant concentration.[1]

3. Chromatographic Separation:

  • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.[1]

4. Mass Spectrometric Detection:

  • Technique: Tandem Mass Spectrometry (MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For Ropinirole, a common transition is m/z 261.2 → 114.2.[1]

5. Calibration and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor is typically applied.

Regulatory Expectations for Inter-Laboratory Precision (Cross-Validation)

When bioanalytical data from different laboratories are to be combined in a single study, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a cross-validation of the analytical method.[5][6] The purpose is to ensure the comparability of data generated by each laboratory.

A typical cross-validation involves:

  • Analysis of the same set of quality control (QC) samples and, if available, incurred study samples by each laboratory.

  • The results are then statistically compared to assess for any systematic bias between the laboratories.

  • Acceptance criteria are predefined, often requiring that the mean accuracy of the QCs from one lab be within a certain percentage (e.g., ±15%) of the values obtained by the reference lab. For incurred samples, a significant proportion (e.g., at least 67%) should have a percent difference within 20% between the two labs.

The ICH M10 guideline on bioanalytical method validation further emphasizes the need for a statistical assessment of bias between methods during cross-validation.[5]

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate a standard bioanalytical method validation workflow and the process for an inter-laboratory cross-validation.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay (LC-MS/MS) Val_Selectivity Selectivity Dev->Val_Selectivity Validate Val_Precision Precision (Intra & Inter-assay) Val_Selectivity->Val_Precision Val_Accuracy Accuracy Val_Precision->Val_Accuracy Val_LLOQ LLOQ Val_Accuracy->Val_LLOQ Val_Linearity Linearity & Range Val_LLOQ->Val_Linearity Val_Stability Stability Val_Linearity->Val_Stability Analysis Routine Sample Quantification Val_Stability->Analysis Apply

Bioanalytical Method Validation Workflow

Inter-Laboratory Cross-Validation Workflow cluster_LabA Originating Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) cluster_Compare Comparison ValA Validated Method A AnalyzeA Analyze QCs & Incurred Samples ValA->AnalyzeA CompareData Statistically Compare Results AnalyzeA->CompareData Data Set A ValB Validated Method B AnalyzeB Analyze Same QCs & Incurred Samples ValB->AnalyzeB AnalyzeB->CompareData Data Set B Decision Assess Bias & Determine Comparability CompareData->Decision

Inter-Laboratory Cross-Validation Workflow

Conclusion

The quantification of this compound is well-established within individual laboratories, with LC-MS/MS methods demonstrating excellent precision and accuracy that align with regulatory standards. However, the absence of published inter-laboratory precision studies represents a data gap in the bioanalytical literature for this specific metabolite. For research programs that may involve multiple analytical sites, it is imperative to conduct a thorough cross-validation to ensure data integrity and comparability. The methodologies and regulatory expectations outlined in this guide provide a robust framework for designing and executing such validation and cross-validation studies, ultimately contributing to more reliable and reproducible clinical and preclinical research.

References

A Comparative Guide to the Determination of the Relative Response Factor for N-Despropyl Ropinirole in HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the Relative Response Factor (RRF) for N-Despropyl Ropinirole, a known impurity of the drug substance Ropinirole, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Accurate quantification of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products.[1][2] This document outlines a detailed experimental protocol, presents illustrative comparative data, and offers a comparison with alternative analytical approaches.

Introduction to Relative Response Factor (RRF)
Comparative HPLC-UV Methodologies for Ropinirole and its Impurities

Several HPLC-UV methods have been reported for the analysis of Ropinirole and its related substances, including this compound.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] A harmonized approach based on common parameters found in the literature is proposed below for the separation of Ropinirole and this compound.

Table 1: Comparison of HPLC-UV Methods for Ropinirole Analysis

ParameterMethod A (Isocratic)Method B (Gradient)Proposed Harmonized Method
Stationary Phase C18 (250 x 4.6 mm, 5 µm)[15][16]C8 (250 x 4.6 mm, 5 µm)[4]C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)[15]A: Phosphate Buffer (pH 7.0) B: Acetonitrile[5]A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5 with Orthophosphoric Acid) B: Acetonitrile
Elution Mode IsocraticGradientGradient
Gradient Program N/ATime(min)/%B: 0/10, 20/80, 25/80, 30/10Time(min)/%B: 0/20, 15/70, 20/70, 22/20, 25/20
Flow Rate 1.0 mL/min[15]1.0 mL/min[5]1.0 mL/min
Injection Volume 20 µL10 µL10 µL
Column Temp. Ambient30 °C30 °C
UV Detection 250 nm[15]250 nm[5]250 nm [10][12]

Note: The "Proposed Harmonized Method" is a suggested starting point for method development and validation, based on a review of multiple sources.

Experimental Protocol: Determination of RRF for this compound

This section details a comprehensive protocol for determining the RRF of this compound relative to Ropinirole.

1. Materials and Reagents:

  • Ropinirole Hydrochloride Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.

  • Analytical balance

3. Chromatographic Conditions:

  • Use the "Proposed Harmonized Method" as detailed in Table 1.

4. Preparation of Standard Solutions:

  • Ropinirole Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Ropinirole HCl in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of 1000 µg/mL.

  • This compound Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound in the same diluent to obtain a concentration of 1000 µg/mL.

5. Preparation of Calibration Solutions:

  • Prepare a series of at least five calibration solutions for both Ropinirole and this compound by diluting the respective stock solutions (A and B) with the diluent. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification (LOQ) to 150% of the specification limit for the impurity). A suggested range is 0.5, 1, 2, 5, and 10 µg/mL.

6. Data Acquisition and Analysis:

  • Inject each calibration solution in triplicate into the HPLC system.

  • Record the peak areas for Ropinirole and this compound.

  • Construct a calibration curve for each compound by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis for each calibration curve to determine the slope, y-intercept, and correlation coefficient (r²).

7. Calculation of the Relative Response Factor (RRF):

The RRF is calculated using the slope method with the following formula:[3]

RRF = (Slope of this compound) / (Slope of Ropinirole)

Illustrative Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate the presentation of results from an RRF determination study. Actual experimental data should be generated and substituted.

Table 2: Illustrative Linearity Data for Ropinirole

Concentration (µg/mL)Mean Peak Area (n=3)
0.515,000
1.030,500
2.061,000
5.0152,000
10.0305,000
Slope 30,450
Y-Intercept -250
Correlation Coefficient (r²) 0.9998

Table 3: Illustrative Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.513,500
1.027,200
2.054,500
5.0136,000
10.0272,500
Slope 27,150
Y-Intercept -100
Correlation Coefficient (r²) 0.9999

Table 4: Illustrative RRF Calculation

AnalyteSlopeRRF
Ropinirole30,4501.00
This compound27,1500.89

Comparison with Alternative Analytical Approaches

While HPLC-UV is a widely used and robust technique for impurity profiling, other methods can also be employed.

Table 5: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesApplicability for RRF
HPLC-UV Robust, reproducible, widely available, cost-effective.Moderate sensitivity, may lack specificity for co-eluting peaks.Gold standard for RRF determination of UV-active compounds.
UPLC-UV Faster analysis times, higher resolution and sensitivity than HPLC.Higher initial instrument cost, may require more specialized columns.Excellent for RRF determination with improved efficiency.
LC-MS High sensitivity and specificity, provides structural information.Higher cost and complexity, matrix effects can influence response.Can be used, but UV-based RRF is generally preferred for UV-based quantification methods.
qNMR Does not require a reference standard for the analyte, highly accurate.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Can be used as an orthogonal technique to confirm the concentration of the impurity standard used for RRF determination.

Visualizing the Experimental Workflow and RRF Application

The following diagrams illustrate the key processes involved in the determination and application of the RRF.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing & Calculation prep_api Prepare Ropinirole Standard Solutions hplc_inject Inject Calibration Series (n=3) prep_api->hplc_inject prep_imp Prepare this compound Standard Solutions prep_imp->hplc_inject acquire_data Acquire Peak Area Data hplc_inject->acquire_data linearity Plot Linearity Curves (Peak Area vs. Conc.) acquire_data->linearity slope Determine Slopes of Linear Regression linearity->slope rrf_calc Calculate RRF (Slope_Imp / Slope_API) slope->rrf_calc

Caption: Workflow for the Determination of Relative Response Factor.

RRF_Application_Workflow cluster_sample Sample Analysis cluster_quant Impurity Quantification sample_prep Prepare Ropinirole Sample Solution sample_inject Inject Sample and API Standard into HPLC sample_prep->sample_inject get_areas Obtain Peak Areas for API and Impurity sample_inject->get_areas use_rrf Apply Determined RRF in Quantification Formula get_areas->use_rrf final_result Report Corrected Impurity Concentration use_rrf->final_result rrf_value Determined RRF Value rrf_value->use_rrf

Caption: Application of RRF in Impurity Quantification.

Conclusion

The determination of the Relative Response Factor is a fundamental aspect of robust analytical method validation for pharmaceutical quality control. By employing a well-defined HPLC-UV method and a systematic experimental protocol, a reliable RRF for this compound can be established. This allows for the accurate and consistent quantification of this impurity in Ropinirole drug substances and products, ultimately contributing to the overall quality and safety of the medication. While alternative technologies exist, HPLC-UV remains a practical and widely accepted method for this purpose.

References

A Comparative Analysis of the Biological Activity of Ropinirole and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro biological activity of ropinirole, a non-ergoline dopamine agonist, and its principal metabolites. The data presented herein is intended to inform research and development efforts by offering a clear, quantitative comparison of the pharmacological profiles of these compounds at key dopamine receptor subtypes.

Introduction to Ropinirole and its Metabolism

Ropinirole is a dopamine agonist with high affinity for the D2-like family of dopamine receptors (D2, D3, and D4) and is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1] Its therapeutic effects are attributed to its ability to stimulate these receptors in the brain. Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through two main pathways: N-despropylation and hydroxylation.[2] This metabolic process results in the formation of several metabolites, with N-despropyl-ropinirole (SK&F-104557) being a major circulating metabolite, and 7-hydroxyropinirole also being a significant product. A secondary metabolite, SK&F-97930 (a carboxylic acid derivative), is also formed.[3][4] While it has been generally stated that the metabolites of ropinirole are inactive, in vitro studies reveal a more nuanced picture of their biological activity.[2][5]

Comparative Biological Activity at Dopamine Receptors

The following table summarizes the quantitative data on the binding affinity (pKi) and functional potency (pEC50) of ropinirole and its metabolites at human D2, D3, and D4 dopamine receptors. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.

CompoundDopamine Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Agonist Activity
Ropinirole hD25.77.4Full Agonist[3][4]
hD37.08.4Full Agonist[3][4]
hD4Not Reported6.8Full Agonist[3][4]
SK&F-104557 (N-despropyl) hD25.76.4Full Agonist[3][4]
hD37.07.4Full Agonist[3][4]
hD4Not Reported6.0Partial Agonist[3][4]
SK&F-97930 (Carboxylic acid) hD2< 5.0< 5.0Full Agonist[3][4]
hD3< 5.05.4Full Agonist[3][4]
hD4Not Reported< 5.0Full Agonist[3][4]
7-Hydroxyropinirole hD2, hD3, hD4Data Not AvailableData Not AvailableReported to have significant in vivo dopamine agonist activity[6]

Key Observations:

  • Ropinirole demonstrates the highest functional potency at the D3 receptor, followed by the D2 and D4 receptors.[3][4]

  • SK&F-104557 (N-despropyl-ropinirole) , the major metabolite, retains significant binding affinity at D2 and D3 receptors, comparable to the parent compound. However, its functional potency is notably lower than ropinirole at all three receptor subtypes.[3][4] It acts as a full agonist at D2 and D3 receptors but only a partial agonist at the D4 receptor.[3][4]

  • SK&F-97930 , a secondary metabolite, exhibits very low affinity and potency at the D2 and D3 receptors.[3][4]

Visualizing Metabolic and Experimental Pathways

To better understand the relationships between ropinirole and its metabolites, as well as the experimental procedures used to determine their activity, the following diagrams are provided.

Ropinirole_Metabolism Ropinirole Ropinirole N_despropyl SK&F-104557 (N-despropyl-ropinirole) Ropinirole->N_despropyl CYP1A2 (N-despropylation) Hydroxy 7-Hydroxyropinirole Ropinirole->Hydroxy CYP1A2 (Hydroxylation) Carboxylic_acid SK&F-97930 (Carboxylic acid derivative) N_despropyl->Carboxylic_acid Further Metabolism

Ropinirole Metabolic Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Microphysiometry) b_start Prepare cell membranes expressing dopamine receptors b_incubate Incubate membranes with radioligand and competing compound (Ropinirole/Metabolite) b_start->b_incubate b_separate Separate bound and free radioligand b_incubate->b_separate b_quantify Quantify radioactivity b_separate->b_quantify b_analyze Calculate Ki value b_quantify->b_analyze f_start Culture cells expressing dopamine receptors f_expose Expose cells to varying concentrations of agonist f_start->f_expose f_measure Measure cellular response (e.g., change in extracellular acidification rate) f_expose->f_measure f_analyze Generate dose-response curve and calculate EC50 value f_measure->f_analyze

Experimental Workflow for Activity Assessment

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies employing radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand that specifically binds to the dopamine receptor subtypes by ropinirole or its metabolites.

  • General Procedure:

    • Membrane Preparation: Cell membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a specific human dopamine receptor subtype (hD2, hD3, or hD4) are prepared.

    • Incubation: The cell membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D2 and D3 receptors) and varying concentrations of the unlabeled competitor drug (ropinirole or its metabolites).

    • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to measure the potency (EC50) and efficacy (the maximal response) of an agonist at a receptor. The data cited in this guide utilized microphysiometry.

  • Objective: To quantify the cellular response initiated by the binding of ropinirole or its metabolites to dopamine receptors.

  • General Procedure (Microphysiometry):

    • Cell Culture: CHO cells expressing the specific human dopamine receptor subtype are cultured in a microphysiometer chamber.

    • Agonist Exposure: The cells are exposed to various concentrations of the agonist (ropinirole or its metabolites).

    • Response Measurement: The binding of an agonist to the G-protein coupled dopamine receptors initiates intracellular signaling cascades, leading to changes in cellular metabolism. Microphysiometry measures the rate of proton extrusion from the cells, which is an indicator of the metabolic rate (extracellular acidification rate).

    • Data Analysis: The changes in extracellular acidification rate are measured in real-time. A dose-response curve is constructed by plotting the magnitude of the response against the concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Conclusion

This comparative guide demonstrates that while ropinirole is the most potent and fully active compound at D2-like dopamine receptors, its major metabolite, N-despropyl-ropinirole (SK&F-104557), is not entirely inactive and retains significant, albeit reduced, biological activity. The secondary metabolite, SK&F-97930, displays negligible activity. The activity profile of 7-hydroxyropinirole warrants further quantitative investigation to fully elucidate its contribution to the overall pharmacological effects of ropinirole. These findings underscore the importance of characterizing the biological activity of drug metabolites in drug development and understanding the complete pharmacological profile of a therapeutic agent.

References

A Comparative Analysis of N-Despropyl Ropinirole and Other Dopamine Agonist Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of N-Despropyl Ropinirole, the major metabolite of the dopamine agonist Ropinirole, with the metabolites of other commonly prescribed dopamine agonists, including Rotigotine, Pramipexole, and Apomorphine. The information presented herein is supported by experimental data from in vitro studies to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Dopamine agonists are a cornerstone in the management of Parkinson's disease and other dopamine-related disorders. While the parent drugs are extensively studied, their metabolites can also exhibit pharmacological activity, contributing to the overall therapeutic and adverse effect profiles. This guide focuses on this compound and places its activity in the context of metabolites from other dopamine agonists.

This compound is an active metabolite of Ropinirole, demonstrating significant, albeit lower, functional potency at dopamine D2, D3, and D4 receptors compared to its parent compound. In contrast, the metabolic pathways of other dopamine agonists yield metabolites with varied and often less significant pharmacological activity. Pramipexole undergoes minimal metabolism, resulting in pharmacologically insignificant metabolite concentrations. Rotigotine is extensively metabolized, primarily to inactive sulfate and glucuronide conjugates, with its pharmacologically active N-desalkylated metabolites present at very low plasma levels. The metabolites of Apomorphine , formed through N-demethylation, sulfation, and glucuronidation, have not been extensively characterized for their dopamine receptor activity.

This comparative analysis underscores the importance of evaluating drug metabolites in drug development, as their activity can significantly influence the clinical profile of a therapeutic agent.

Quantitative Data Summary

The following table summarizes the available quantitative data on the functional potency of this compound at human dopamine D2, D3, and D4 receptors. Data for metabolites of other dopamine agonists are limited due to their low plasma concentrations or presumed inactivity.

CompoundReceptor SubtypeFunctional Potency (EC50, µM)Reference
This compound Dopamine D20.63[1]
Dopamine D30.063[1]
Dopamine D41.23[1]

Signaling Pathways and Experimental Workflow

To understand the pharmacological evaluation of these compounds, it is crucial to visualize the underlying biological pathways and the experimental processes used to assess their activity.

Dopamine D2-like Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Agonist Dopamine Agonist D2R Dopamine D2-like Receptor (D2, D3, D4) Dopamine Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2-like receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Metabolite_Synthesis Synthesis of Dopamine Agonist Metabolites Receptor_Binding Radioligand Binding Assay (Determine Receptor Affinity, Ki) Metabolite_Synthesis->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP or GTPγS) (Determine Potency, EC50 and Efficacy) Metabolite_Synthesis->Functional_Assay Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for metabolite profiling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dopamine agonist metabolites.

Radioligand Binding Assays

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by the test compound (e.g., this compound).

Materials:

  • Cell membranes prepared from cells expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

  • Radioligand (e.g., [³H]spiperone).

  • Test compounds (dopamine agonist metabolites).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through the 96-well filter plates, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • Scintillation fluid is added to the filters, and the radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition Assay)

This assay is used to determine the functional potency (EC50) and efficacy of a compound as an agonist at G-protein coupled receptors that signal through the inhibition of adenylyl cyclase, such as the D2-like dopamine receptors.

Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP) in cells expressing a dopamine D2-like receptor.

Materials:

  • A cell line stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an activator of adenylyl cyclase).

  • Test compounds (dopamine agonist metabolites).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

  • Cells are seeded in 96-well plates and cultured to an appropriate confluency.

  • The cell culture medium is replaced with a stimulation buffer.

  • Cells are pre-incubated with varying concentrations of the test compound.

  • Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

  • The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.

  • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is measured using a competitive immunoassay format provided by the cAMP assay kit.

  • The data are analyzed to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.

Comparative Overview of Dopamine Agonist Metabolites

This compound

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation to form this compound (SKF-104557)[2][3]. This metabolite is present in significant concentrations in the plasma[4]. In vitro studies have demonstrated that this compound is an active metabolite, exhibiting full agonism at human D2 and D3 receptors, and partial agonism at the D4 receptor[5][6]. While its binding affinity for D2 and D3 receptors is similar to that of ropinirole, its functional potency is approximately 10-fold lower[6].

Rotigotine Metabolites

Rotigotine undergoes extensive metabolism, primarily through conjugation (sulfation and glucuronidation) and N-dealkylation[2][7]. The major metabolites found in plasma are inactive sulfate and glucuronide conjugates[2]. The N-desalkylated metabolites, N-despropyl-rotigotine and N-desthienylethyl-rotigotine, are considered to be pharmacologically active with high affinity for dopamine receptors; however, they are present at very low, often undetectable, levels in the plasma and are therefore unlikely to contribute significantly to the clinical effects of rotigotine[2][8].

Pramipexole Metabolites

Pramipexole is unique among the compared dopamine agonists in that it undergoes very limited metabolism in humans, with over 90% of the dose excreted unchanged in the urine[9][10][11]. The metabolites that are formed are present in negligible amounts and are not considered to be pharmacologically active[9]. Therefore, the clinical effects of pramipexole are almost entirely attributable to the parent drug.

Apomorphine Metabolites

Apomorphine is rapidly metabolized, primarily in the liver, through various pathways including N-demethylation, sulfation, and glucuronidation. The pharmacological activity of its specific metabolites at dopamine receptors has not been well-characterized in publicly available literature. Given its rapid metabolism and short half-life, the clinical effects of apomorphine are primarily attributed to the parent compound.

Conclusion

This guide provides a comparative overview of this compound and the metabolites of other major dopamine agonists. The available data indicate that this compound is a pharmacologically active metabolite that may contribute to the overall clinical profile of Ropinirole. In contrast, the metabolites of Pramipexole, Rotigotine, and Apomorphine are generally considered to have minimal to no contribution to the therapeutic effects of their respective parent drugs, either due to their low concentrations or their inherent inactivity.

This information is critical for researchers and drug development professionals in understanding the complete pharmacological profile of dopamine agonists and in designing future therapeutic agents with optimized metabolic pathways and activity profiles. Further research into the specific activities of all dopamine agonist metabolites would provide a more complete picture of their potential clinical significance.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-Despropyl Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like N-Despropyl Ropinirole are paramount to ensuring laboratory safety and environmental protection. This compound, an active metabolite of the dopamine D2 receptor agonist Ropinirole, requires careful handling due to its potential biological activity and the hazardous nature of related compounds.[1] This guide provides a comprehensive, step-by-step approach to its safe disposal.

Hazard Assessment and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from its parent compound, Ropinirole hydrochloride, and a deuterated analog provide critical safety information. Ropinirole hydrochloride is classified as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects."[2][3][4] An SDS for this compound-d3 indicates it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract irritation.[5]

Based on this data, this compound should be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Key Hazard Information for Related Compounds:

CompoundHazard ClassificationsDisposal Recommendations
Ropinirole hydrochloride Acute Oral Toxicity (Harmful if swallowed)[2][4] Acute and Chronic Aquatic Hazard (Very toxic to aquatic life)[2][4]P501: Dispose of contents/container to an approved waste disposal plant.[2]
This compound-d3 May be harmful if inhaled, swallowed, or absorbed through skin.[5] May cause respiratory, skin, and eye irritation.[5]Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the solid form outside of a fume hood where dust may be generated, a respirator may be necessary.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any material used for spill cleanup in a dedicated hazardous waste container. Do not mix with liquid waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix with solid waste.[7]

  • Sharps Waste: Any contaminated sharps (needles, scalpels, pipettes) must be placed in a designated sharps container.[8]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[9] After rinsing and air-drying in a ventilated area like a fume hood, the container can often be disposed of in regular trash, though institutional policies may vary.[9][10]

2. Waste Container Management:

  • Compatibility: Use containers made of a material that is compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and concentrations if it is a mixed waste stream.[7][9]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][10]

  • Secondary Containment: Store liquid waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to prevent spills.[7]

3. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[10]

  • Ensure proper segregation of incompatible waste types to prevent dangerous reactions. For instance, store acidic waste separately from basic waste.[11]

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][12] Do not attempt to transport the waste yourself.

Experimental Workflow for Waste Handling

G cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled, Segregated Hazardous Waste Containers Solid Solid Waste (e.g., powder, contaminated items) SolidContainer Seal in Solid Waste Container Solid->SolidContainer Collect Liquid Liquid Waste (e.g., solutions) LiquidContainer Seal in Liquid Waste Container with Secondary Containment Liquid->LiquidContainer Collect Sharps Sharps Waste (e.g., needles, pipettes) SharpsContainer Place in Sharps Container Sharps->SharpsContainer Collect Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Request Request Waste Pickup (via EHS/Contractor) Store->Request Pickup Professional Hazardous Waste Disposal Request->Pickup

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Despropyl Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Despropyl Ropinirole, a metabolite of the dopamine agonist Ropinirole.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure via inhalation, ingestion, or skin and eye contact. The following PPE is mandatory:

  • Respiratory Protection: A NIOSH-approved respirator with a P2 filter is recommended, especially when handling the compound in powder form where dust may be generated.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Body Protection: A laboratory coat or a disposable coverall should be worn to protect street clothes and prevent skin exposure.

Engineering controls are the primary line of defense. All handling of this compound powder should be conducted in a certified chemical fume hood or a containment system to minimize airborne particles.[1]

Hazard Summary for Ropinirole (Parent Compound)

As a close analog, the hazard profile of Ropinirole provides crucial safety guidance for handling this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[3][4]Avoid release to the environment. Collect spillage.
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[4]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid contact during pregnancy and while nursing.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. A refrigerator is recommended for hygroscopic materials.[5] Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]

Weighing and Solution Preparation
  • Containment: All weighing of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.

  • Aliquotting: If possible, use pre-weighed aliquots to avoid repeated handling of the powder.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.

Experimental Use
  • Closed Systems: Whenever feasible, conduct experiments in closed systems to minimize the risk of exposure.

  • Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with the compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[2] It should not be discarded down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

Safe Handling Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receiving Receiving storage Secure Storage receiving->storage Inspect & Log weighing Weighing storage->weighing Transfer to Hood dissolution Dissolution weighing->dissolution Controlled Addition experiment Experimental Use dissolution->experiment waste_collection Segregated Waste Collection experiment->waste_collection Dispose of Contaminated Materials respirator Respirator goggles Goggles gloves Gloves lab_coat Lab Coat disposal_vendor Licensed Disposal Vendor waste_collection->disposal_vendor Manifest & Transport

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-Despropyl Ropinirole
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Reactant of Route 2
N-Despropyl Ropinirole

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